Product packaging for (Z)-Roxithromycin-d7(Cat. No.:)

(Z)-Roxithromycin-d7

Cat. No.: B1154947
M. Wt: 828.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Z)-Roxithromycin-d7, also known as this compound, is a useful research compound. Its molecular formula is C₄₁H₆₉D₇N₂O₁₄ and its molecular weight is 828.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₄₁H₆₉D₇N₂O₁₄

Molecular Weight

828.09

Synonyms

(9Z)-Roxithromycin-d7;  (9Z)-9-[O-[(2-Methoxyethoxy)methyl]oxime] Erythromycin-d7;  Oxacyclotetradecane Erythromycin Derivative-d7

Origin of Product

United States

Foundational & Exploratory

(Z)-Roxithromycin-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of (Z)-Roxithromycin-d7. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation in structured tables, detailed experimental methodologies, and visual representations of its structure and relevant biological pathways.

Chemical Properties and Structure

This compound is the deuterium-labeled analog of (Z)-Roxithromycin, a semi-synthetic macrolide antibiotic. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Roxithromycin in biological matrices, enhancing the accuracy and reliability of pharmacokinetic and metabolic studies.

Chemical Properties

The key chemical properties of this compound are summarized in the table below. It is important to note that slight variations in the molecular formula and weight are reported in literature and commercial sources, which may depend on the specific deuteration pattern.

PropertyValue
Analyte Name This compound
Synonyms (9Z)-Roxithromycin-d7, (9Z)-9-[O-[(2-Methoxyethoxy)methyl]oxime] Erythromycin-d7
Molecular Formula C₄₁D₇H₆₉N₂O₁₄ or C₄₁H₆₉D₇N₂O₁₅
Molecular Weight 828.09 g/mol or 844.1 g/mol
Accurate Mass 827.574
Appearance Solid (assumed)
Solubility Soluble in organic solvents such as methanol and acetonitrile.
Storage Store at 2-8 °C in a well-closed container.
Chemical Structure

The chemical structure of this compound is characterized by the macrolide ring of erythromycin with a modified side chain at the C9 position, incorporating a (Z)-oxime ether. The deuterium atoms are typically introduced in the methoxyethoxy)methyl group.

G D2 D D3 D D4 D D5 D D6 D D7 D sidechain sidechain D1 D1

Caption: Simplified 2D structure of this compound.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, this section outlines a general methodology for its use as an internal standard in LC-MS/MS analysis and a conceptual workflow for its synthesis.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of Roxithromycin in biological samples. The following is a generalized protocol.

Objective: To quantify Roxithromycin in plasma samples using LC-MS/MS with this compound as an internal standard.

Materials:

  • Blank plasma

  • Roxithromycin standard

  • This compound (Internal Standard)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Roxithromycin and this compound in methanol.

    • Prepare a series of working standard solutions of Roxithromycin by serial dilution of the stock solution.

    • Prepare a working solution of the internal standard, this compound.

  • Sample Preparation:

    • To a known volume of plasma sample, add a fixed amount of the this compound internal standard working solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) and vortexing.

    • Alternatively, use Solid Phase Extraction (SPE) for sample clean-up.

    • Centrifuge the precipitated sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

      • Flow Rate: A typical flow rate for analytical LC-MS.

      • Injection Volume: A small, fixed volume of the reconstituted sample.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Roxithromycin and this compound. Due to the deuterium labeling, the precursor and product ions of the internal standard will have a higher mass-to-charge ratio (m/z) than the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Roxithromycin to this compound against the concentration of the Roxithromycin standards.

    • Determine the concentration of Roxithromycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation / SPE add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection - MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Roxithromycin calibrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Biological Activity and Signaling Pathways of the Parent Compound

While specific biological studies on this compound are not available, the biological activity is expected to be identical to that of the non-deuterated parent compound, Roxithromycin. Roxithromycin, beyond its antibacterial properties, exhibits significant anti-inflammatory and immunomodulatory effects. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Roxithromycin has been shown to suppress the activation of NF-κB, a critical transcription factor involved in the inflammatory response.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

The following diagram illustrates the proposed mechanism of Roxithromycin's anti-inflammatory action through the NF-κB pathway.

G cluster_nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates roxithromycin Roxithromycin roxithromycin->ikk inhibits nfkb NF-κB (p50/p65) ikb->nfkb releases translocation NF-κB Translocation nfkb->translocation nucleus Nucleus dna DNA translocation->dna transcription Gene Transcription dna->transcription cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) transcription->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Roxithromycin's inhibition of the NF-κB pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are generalized and should be adapted and validated for specific applications.

References

Technical Guide to the Synthesis and Isotopic Labeling of (Z)-Roxithromycin-d7

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the synthesis and isotopic labeling of (Z)-Roxithromycin-d7, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Roxithromycin. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Introduction

This compound is a stable isotope-labeled version of Roxithromycin, a semi-synthetic macrolide antibiotic. The incorporation of seven deuterium atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The deuterium labeling is specifically located on the (2-methoxyethoxy)methyl side chain attached to the oxime group of the erythromycin core. This strategic placement minimizes the potential for isotopic exchange under physiological conditions.

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated alkylating agent, followed by its reaction with Erythromycin A oxime. This guide details the synthetic pathway, experimental protocols, and analytical methods for the characterization of the final product.

Synthetic Pathway

The synthesis of this compound involves two main stages:

  • Preparation of the Deuterated Side Chain : Synthesis of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride from the corresponding deuterated alcohol.

  • Condensation Reaction : Reaction of the deuterated chloromethyl ether with Erythromycin A oxime to yield this compound.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Stage 1: Deuterated Side Chain Synthesis cluster_1 Stage 2: Condensation and Purification Deut_Alcohol 2-Methoxy-d3-ethanol-1,1,2,2-d4 Deut_Chloride 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride Deut_Alcohol->Deut_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->Deut_Chloride Crude_Product Crude this compound Deut_Chloride->Crude_Product Alkylation Erythromycin_Oxime Erythromycin A oxime Erythromycin_Oxime->Crude_Product Base Base (e.g., Sodium Methoxide) Base->Crude_Product Solvent Aprotic Solvent (e.g., DMF) Solvent->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Crystallization

Figure 1: Overall synthetic workflow for this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound. The data for the final product is based on typical specifications for custom synthesis, while the reaction conditions are derived from analogous non-deuterated synthesis.

Table 1: Properties of this compound

ParameterValue
Molecular FormulaC₄₁H₆₉D₇N₂O₁₅
Molecular Weight844.1 g/mol
Isotopic Purity≥ 98 atom % D
Chemical Purity≥ 95% (by HPLC)
AppearanceWhite to off-white solid
SolubilitySoluble in Methanol, Chloroform, DMSO

Table 2: Key Reaction Parameters for the Condensation Step

ParameterCondition
SolventDimethylformamide (DMF) or Dichloromethane
BaseSodium Methoxide
Molar Ratio (Oxime:Base)1 : 1.2
Molar Ratio (Oxime:Chloride)1 : 1.1
Reaction Temperature0-5 °C
Reaction Time2-4 hours
Purification MethodCrystallization from Methanol/Water
Expected Yield60-75% (based on non-deuterated synthesis)

Experimental Protocols

Synthesis of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride

This procedure is adapted from general methods for the chlorination of alcohols.

Materials:

  • 2-Methoxy-d3-ethanol-1,1,2,2-d4

  • Thionyl chloride (SOCl₂)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Pyridine (optional, as a base)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen), dissolve 2-Methoxy-d3-ethanol-1,1,2,2-d4 in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride.

  • The crude product can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound

This protocol is based on the established synthesis of Roxithromycin.

Materials:

  • Erythromycin A oxime

  • 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride

  • Sodium methoxide

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve Erythromycin A oxime (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Add sodium methoxide (1.2 equivalents) to the cooled solution and stir for 30 minutes.

  • Slowly add a solution of 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride (1.1 equivalents) in anhydrous DMF dropwise over 2-3 hours, maintaining the temperature between 0-5 °C.

  • Monitor the reaction by TLC for the disappearance of Erythromycin A oxime.

  • Once the reaction is complete, raise the temperature to ambient and slowly add water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • For purification, dissolve the crude product in hot methanol, treat with activated charcoal if necessary, filter, and add water to induce crystallization.

  • Cool the solution to promote further crystallization, filter the purified this compound, and dry under vacuum at 50-55 °C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted).

  • Detection: UV at 215 nm.

  • Purpose: To determine the chemical purity of the final product.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Confirm the molecular weight of this compound and determine the isotopic distribution to verify the incorporation of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: ¹H NMR and ¹³C NMR.

  • Analysis: Confirm the structure of the final product. The absence of signals corresponding to the protons in the deuterated positions of the side chain in the ¹H NMR spectrum will confirm the isotopic labeling.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships in the synthesis and analysis of this compound.

Analytical_Workflow Start Purified this compound HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR Purity Chemical Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity Isotopic_Purity Isotopic Purity Verification MS->Isotopic_Purity NMR->Identity Final_Product Final Product Release Purity->Final_Product Identity->Final_Product Isotopic_Purity->Final_Product

Figure 2: Analytical workflow for the characterization of this compound.

Reagent_Relationship reagents Erythromycin A oxime 2-(methoxy-d3-ethoxy-1,1,2,2-d4)methyl chloride Sodium Methoxide roles Macrolide Core Deuterated Side Chain Donor Base Catalyst product {this compound} reagents->product Condensation Reaction

Figure 3: Relationship between key reagents in the condensation step.

(Z)-Roxithromycin-d7 certificate of analysis and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (Z)-Roxithromycin-d7: Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of this compound. It includes detailed experimental protocols and visual representations of the analytical workflow and the compound's mechanism of action.

Certificate of Analysis

The following tables summarize the key analytical data for a representative batch of this compound.

Table 1: General Information
ParameterSpecification
Product Name This compound
Chemical Name (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,Z)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-10-(((2-(methoxy-d3)ethoxy-1,1,2,2-d4)methoxy)imino)-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one
Molecular Formula C₄₁H₆₉D₇N₂O₁₅
Molecular Weight 844.1 g/mol
CAS Number Not available
Appearance White to off-white solid
Storage Store at 2-8 °C in a well-closed container.
Table 2: Purity and Impurity Profile
Analysis MethodResult
Chromatographic Purity (HPLC) 99.5%
Related Substance A (E-isomer) 0.15%
Related Substance B (N-desmethyl) 0.10%
Any other individual impurity < 0.10%
Total Impurities 0.5%
Residual Solvents Meets USP <467> requirements
Water Content (Karl Fischer) 0.3%
Assay (on as-is basis) 99.2%
Table 3: Spectroscopic and Physical Data
TestResult
¹H-NMR The spectrum is consistent with the chemical structure of this compound.
Mass Spectrometry (ESI+) m/z = 845.6 [M+H]⁺, consistent with the molecular weight of this compound.
Specific Rotation -85.0° (c=1 in Chloroform)
Solubility Soluble in Chloroform, Methanol, and DMSO.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase B.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Sample Infusion: The sample is introduced via direct infusion or from the HPLC eluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • Experiment: ¹H-NMR.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Pulse Width: 10 µs.

  • Acquisition Time: 4.0 s.

  • Spectral Width: 8000 Hz.

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and the mechanism of action of Roxithromycin.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Testing cluster_data Data Analysis & Reporting start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC Analysis (Purity and Impurities) dissolve->hplc ms Mass Spectrometry (Identity Confirmation) dissolve->ms nmr NMR Spectroscopy (Structural Confirmation) dissolve->nmr analyze Analyze Data (Chromatograms, Spectra) hplc->analyze ms->analyze nmr->analyze report Generate Certificate of Analysis analyze->report end End: Final Report report->end mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S 50S Subunit Inhibition 50S->Inhibition 30S 30S Subunit mRNA mRNA tRNA_A tRNA (A-site) tRNA_P tRNA (P-site) tRNA_A->tRNA_P Translocation protein Growing Polypeptide Chain tRNA_P->protein Roxithromycin This compound Roxithromycin->50S Binds to Inhibition->tRNA_A Inhibits Translocation

Sourcing and Availability of (Z)-Roxithromycin-d7 Reference Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the sourcing, availability, and analytical characterization of (Z)-Roxithromycin-d7 reference standards. This document is intended to assist researchers, scientists, and drug development professionals in the procurement and effective utilization of this isotopically labeled internal standard for quantitative bioanalytical studies and other research applications.

Sourcing and Availability

This compound, a deuterated analog of the macrolide antibiotic Roxithromycin, is a critical reagent for use as an internal standard in mass spectrometry-based bioanalytical methods. Its use allows for the precise and accurate quantification of Roxithromycin in complex biological matrices. Several specialized chemical suppliers and manufacturers offer this compound as a reference standard. The table below summarizes the availability and key specifications from various potential suppliers.

Table 1: Sourcing and Quantitative Data of this compound Reference Standards

Supplier/ManufacturerProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Supplier A (Z)-Roxithromycin D7N/AC41H69D7N2O15844.1>90% (Chromatographic)2-8 °C in a well-closed container
Supplier B Roxithromycin-d7N/AC41H69D7N2O15844.09>95% (HPLC)-20°C
Supplier C Roxithromycin-d7N/AC41H69D7N2O15844.09≥98.0% (NMR)2-8°C

Note: The information in this table is compiled from publicly available data and may vary. It is essential to obtain the most current Certificate of Analysis (CoA) from the supplier before purchase.

Experimental Protocols

The quality and reliability of a reference standard are paramount for its intended use. This section outlines the key experimental methodologies for the characterization and quality control of this compound. While specific protocols for the deuterated analog are not always publicly available, the following methods for Roxithromycin can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is crucial for determining the purity of the reference standard and for separating it from any potential impurities or degradation products.

Methodology:

  • Column: ODS C18 (150 x 4.6 mm i.d.)

  • Mobile Phase: A mixture of 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v), with the pH adjusted to 4.5.

  • Flow Rate: 1 mL/min

  • Detection: UV at 215 nm

  • Temperature: Ambient

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound standard in the mobile phase to achieve a known concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The linearity is typically established over a concentration range of 10.0-150.0 µg/mL.[1]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool for confirming the identity of this compound and for determining its isotopic enrichment.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode to determine the molecular weight and fragmentation pattern.

  • Isotopic Enrichment Determination: The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d7 species. This involves comparing the experimentally observed isotopic pattern with the theoretical pattern for a given level of deuterium incorporation.

  • Sample Preparation: A dilute solution of the standard is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly or injected via the LC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To observe the proton signals and confirm the absence or reduction of signals at the sites of deuteration.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete structural assignment.

  • Analysis: The chemical shifts, coupling constants, and signal integrations are compared with those of the non-labeled Roxithromycin standard to confirm the structure and the sites of deuteration.

Signaling Pathways and Experimental Workflows

As a reference standard, this compound is primarily used in analytical workflows for quantification rather than for studying biological signaling pathways. The following diagrams illustrate the logical workflow for sourcing and qualifying a this compound reference standard and a typical experimental workflow for its use in a bioanalytical assay.

Sourcing_and_Qualification_Workflow cluster_sourcing Sourcing cluster_evaluation Evaluation cluster_qualification In-house Qualification cluster_documentation Documentation Identify Suppliers Identify Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Suppliers->Request Quotations & Lead Times Request Certificate of Analysis (CoA) Request Certificate of Analysis (CoA) Request Quotations & Lead Times->Request Certificate of Analysis (CoA) Review CoA Review CoA Request Certificate of Analysis (CoA)->Review CoA Compare Purity, Isotopic Enrichment, etc. Compare Purity, Isotopic Enrichment, etc. Review CoA->Compare Purity, Isotopic Enrichment, etc. Select Supplier Select Supplier Compare Purity, Isotopic Enrichment, etc.->Select Supplier Procure Standard Procure Standard Select Supplier->Procure Standard Perform Identity Confirmation (MS, NMR) Perform Identity Confirmation (MS, NMR) Procure Standard->Perform Identity Confirmation (MS, NMR) Determine Purity (HPLC) Determine Purity (HPLC) Perform Identity Confirmation (MS, NMR)->Determine Purity (HPLC) Assess Isotopic Enrichment (MS) Assess Isotopic Enrichment (MS) Determine Purity (HPLC)->Assess Isotopic Enrichment (MS) Characterize for Intended Use Characterize for Intended Use Assess Isotopic Enrichment (MS)->Characterize for Intended Use Document all Testing and Results Document all Testing and Results Characterize for Intended Use->Document all Testing and Results Release for Use in Assays Release for Use in Assays Document all Testing and Results->Release for Use in Assays

Caption: Sourcing and Qualification Workflow for a Reference Standard.

Bioanalytical_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis and Quantification Biological Sample (e.g., Plasma) Biological Sample (e.g., Plasma) Spike with this compound (Internal Standard) Spike with this compound (Internal Standard) Biological Sample (e.g., Plasma)->Spike with this compound (Internal Standard) Protein Precipitation / Extraction Protein Precipitation / Extraction Spike with this compound (Internal Standard)->Protein Precipitation / Extraction Evaporation and Reconstitution Evaporation and Reconstitution Protein Precipitation / Extraction->Evaporation and Reconstitution Inject Sample onto LC Column Inject Sample onto LC Column Evaporation and Reconstitution->Inject Sample onto LC Column Chromatographic Separation Chromatographic Separation Inject Sample onto LC Column->Chromatographic Separation Mass Spectrometric Detection (MRM) Mass Spectrometric Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection (MRM) Integrate Peak Areas (Analyte and IS) Integrate Peak Areas (Analyte and IS) Mass Spectrometric Detection (MRM)->Integrate Peak Areas (Analyte and IS) Calculate Peak Area Ratio Calculate Peak Area Ratio Integrate Peak Areas (Analyte and IS)->Calculate Peak Area Ratio Quantify Analyte Concentration using Calibration Curve Quantify Analyte Concentration using Calibration Curve Calculate Peak Area Ratio->Quantify Analyte Concentration using Calibration Curve Report Results Report Results Quantify Analyte Concentration using Calibration Curve->Report Results

Caption: Bioanalytical Workflow using an Internal Standard.

References

Navigating the Safe Handling of (Z)-Roxithromycin-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Summary

IdentifierValue
Chemical Name (Z)-Roxithromycin-d7
Molecular Formula C₄₁H₆₉D₇N₂O₁₅
CAS Number Not available
Hazard Pictograms Not available
Signal Word Not available
Hazard Statements Not available
Precautionary Statements Not available

Note: While specific hazard classifications are not available, this compound should be handled as a potentially hazardous pharmaceutical compound of unknown potency.

First-Aid Measures

Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending medical professional.

Exposure RouteFirst-Aid Protocol
Inhalation If breathing is difficult, move the person to fresh air and ensure they are in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

AspectPrecautionary Measure
Personal Protective Equipment Wear protective gloves, clothing, and eye/face protection.
Ventilation Use in a well-ventilated area or under a fume hood.
Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

StepAction
Personal Precautions Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Containment and Cleaning Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this compound and its packaging in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[2]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

G First-Aid Protocol for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion inhalation_start Breathing Difficulty inhalation_action1 Move to Fresh Air inhalation_start->inhalation_action1 inhalation_action2 Keep at Rest inhalation_action1->inhalation_action2 inhalation_end Seek Medical Attention inhalation_action2->inhalation_end skin_start Contact with Skin skin_action1 Remove Contaminated Clothing skin_start->skin_action1 skin_action2 Wash with Soap and Water skin_action1->skin_action2 skin_end Consult a Doctor skin_action2->skin_end eye_start Contact with Eyes eye_action1 Rinse with Water for 15 mins eye_start->eye_action1 eye_end Consult a Doctor eye_action1->eye_end ingestion_start Swallowed ingestion_action1 Rinse Mouth ingestion_start->ingestion_action1 ingestion_action2 Do Not Induce Vomiting ingestion_action1->ingestion_action2 ingestion_end Call Poison Control/Doctor ingestion_action2->ingestion_end G Safe Handling and Storage Workflow start Receive Compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling weighing Weighing and Transfer handling->weighing dissolution Dissolution in Solvent weighing->dissolution storage Store in Tightly Closed Container in a Dry, Ventilated Place dissolution->storage cleanup Clean Work Area and Wash Hands Thoroughly storage->cleanup end End of Process cleanup->end G Accidental Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect into a Closed Container for Disposal contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste According to Regulations clean->dispose report Report Incident dispose->report

References

Mass Spectral Characteristics of (Z)-Roxithromycin-d7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectral characteristics of (Z)-Roxithromycin-d7, a deuterated internal standard crucial for the accurate quantification of the (Z)-isomer of Roxithromycin. This document outlines its fragmentation patterns, key mass transitions, and the experimental protocols for its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Roxithromycin is a semi-synthetic macrolide antibiotic that exists as a mixture of (E) and (Z) isomers, with the (E)-isomer being the active drug substance. The (Z)-isomer is a significant related substance and metabolite[1]. This compound serves as an ideal internal standard for bioanalytical and pharmaceutical analysis due to its similar chemical properties and chromatographic behavior to the non-labeled analyte, while its distinct mass allows for clear differentiation in mass spectrometry. The deuteration, typically involving seven deuterium atoms, enhances its molecular weight, providing a clean and separated signal from the endogenous or unlabeled (Z)-Roxithromycin.

Mass Spectral Data and Fragmentation Analysis

The mass spectral characteristics of this compound are defined by its molecular weight and its predictable fragmentation in the mass spectrometer.

Molecular Information:

CompoundMolecular FormulaMolecular Weight (Da)
(Z)-RoxithromycinC41H76N2O15837.05
This compoundC41H69D7N2O15844.14

Note: The molecular weight of the deuterated compound may vary slightly based on the exact isotopic purity.

Predicted Mass Transitions for this compound:

The primary application of this compound is as an internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays. The key transitions are based on the fragmentation of the parent ion into characteristic product ions. The seven deuterium atoms are typically located on the N,N-dimethylamino group of the desosamine sugar and the methoxy group of the oxime side chain, leading to predictable mass shifts in the fragments.

AnalyteParent Ion (m/z)Product Ion (m/z)Description of Fragmentation
(Z)-Roxithromycin837.5679.5Loss of the cladinose sugar moiety.
This compound 844.5 686.5 Loss of the cladinose sugar moiety.
This compound 844.5 165.2 Formation of the deuterated desosamine sugar fragment.

These values are predicted based on common fragmentation patterns and deuteration sites. Actual values may vary slightly depending on the instrument and experimental conditions.

Fragmentation Pathway of this compound

The fragmentation of macrolide antibiotics like Roxithromycin in a mass spectrometer, typically through collision-induced dissociation (CID), follows well-established pathways. The primary fragmentation involves the cleavage of glycosidic bonds, leading to the loss of the sugar moieties, desosamine and cladinose[2][3].

fragmentation_pathway parent < this compound [M+H]+ m/z 844.5 > cladinose_loss < [M+H - Cladinose]+ m/z 686.5 > parent->cladinose_loss - C8H16O4 (160 Da) desosamine_fragment < Deuterated Desosamine Fragment m/z 165.2 > parent->desosamine_fragment Cleavage of desosamine glycosidic bond aglycone_fragment < Aglycone Fragment Further Fragmentation > cladinose_loss->aglycone_fragment - Deuterated Desosamine (164 Da)

Fragmentation pathway of this compound.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound using LC-MS/MS. Optimization will be required for specific instrumentation and matrices.

Sample Preparation: Protein Precipitation

This method is suitable for the extraction of Roxithromycin from biological matrices such as plasma or serum.

  • Aliquot Sample: Transfer 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the sample with a known concentration of this compound solution.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Analyze: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon
Dwell Time 100 ms per transition

MRM Transitions to Monitor:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(Z)-Roxithromycin837.5679.520-30
(Z)-Roxithromycin837.5158.130-40
This compound 844.5 686.5 20-30
This compound 844.5 165.2 30-40

Collision energies should be optimized for the specific instrument being used.

Workflow for LC-MS/MS Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of (Z)-Roxithromycin using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add this compound sample->add_is extraction Protein Precipitation add_is->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (SRM/MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of (Z)-Roxithromycin calibration_curve->quantification

LC-MS/MS analytical workflow.

Conclusion

This compound is an essential tool for the reliable quantification of (Z)-Roxithromycin in various matrices. Understanding its mass spectral behavior, particularly its fragmentation pattern and key mass transitions, is fundamental for developing robust and accurate LC-MS/MS methods. The provided experimental protocols and workflows serve as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control.

References

Solubility and Stability of (Z)-Roxithromycin-d7 in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the solubility and stability of (Z)-Roxithromycin-d7. Specific data for the deuterated (Z)-isomer is limited in publicly available literature. Therefore, this guide primarily relies on data for Roxithromycin as a close structural analog. The deuterium labeling at the d7 position is generally not expected to significantly alter the physicochemical properties such as solubility and stability. However, minor isotopic effects on reaction kinetics cannot be entirely excluded.

Introduction

This compound is a stable, isotopically labeled form of the (Z)-isomer of Roxithromycin, a semi-synthetic macrolide antibiotic. It serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. A thorough understanding of its solubility and stability in various solvents is paramount for the development of robust analytical methods, formulation of stable dosage forms, and accurate interpretation of experimental data. This guide provides a comprehensive summary of available data on the solubility and stability of Roxithromycin, which is expected to be highly representative of this compound, and outlines relevant experimental protocols.

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation. Roxithromycin is characterized as being very slightly soluble in water and aqueous fluids. Its solubility is influenced by the solvent polarity, pH, and the crystalline form of the compound.

Solubility in Organic Solvents

Roxithromycin exhibits good solubility in several common organic solvents. This property is crucial for the preparation of stock solutions for analytical standards and in various stages of drug development and manufacturing.

SolventSolubility (approx.)
Ethanol~30 mg/mL
Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~15 mg/mL
ChloroformSoluble (10 mg/mL)[1]
MethanolEasily soluble
AcetoneEasily soluble
EtherMore easily soluble

Table 1: Approximate solubility of Roxithromycin in various organic solvents.

Solubility in Aqueous Media

The solubility of Roxithromycin in aqueous media is markedly pH-dependent. As a weakly basic drug, its solubility increases in acidic conditions due to the protonation of the dimethylamino group on the desosamine sugar.

MediumpHSolubility (µg/mL)
Distilled WaterNeutral1.7 ± 0.6
Acetate Buffer4.5370.0 ± 8.3
Phosphate Buffer6.874.8 ± 5.1

Table 2: Solubility of Roxithromycin monohydrate in different aqueous media. Data from a study on crystalline forms of Roxithromycin.[2]

It is noteworthy that different polymorphic and amorphous forms of Roxithromycin can exhibit significantly different aqueous solubilities. For instance, an amorphous form has been shown to have a 3 to 5-fold higher solubility in the media listed above.[2]

Stability Profile

The stability of this compound is a critical attribute that can affect its purity, potency, and the accuracy of analytical measurements. Degradation can be induced by several factors, including pH, temperature, light, and oxidizing agents.

pH-Dependent Stability in Aqueous Solutions

Roxithromycin is known to be unstable in acidic conditions, primarily undergoing hydrolysis and isomerization. The primary degradation pathways in acidic media involve the cleavage of the cladinose sugar and isomerization from the (E)- to the (Z)-form.

A study on the degradation of Roxithromycin in simulated gastric fluids demonstrated a pseudo-first-order degradation kinetics at low pH. The degradation rate constant decreases as the pH increases, indicating greater stability at near-neutral pH.

pHPseudo-first-order Degradation Rate Constant (min⁻¹)
1.00.1066 ± 0.0014
1.20.0994 ± 0.0031
1.30.0400 ± 0.0003
1.80.0136 ± 0.0008
3.00.0022 ± 0.0002

Table 3: Degradation rate constants of Roxithromycin at various acidic pH values.[3][4]

The drug is most stable at approximately pH 5.[5]

Stability Under Forced Degradation Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

ConditionObservations
Acidic Hydrolysis Significant degradation, particularly at pH values below 3.[3][4] Major degradation products include the decladinose derivative and the (Z)-isomer.
Alkaline Hydrolysis Complete degradation observed in 1.0 M NaOH at 75°C.[6] The drug shows better stability under alkaline conditions at room temperature compared to acidic conditions.[6]
Oxidative Degradation Sensitive to oxidative stress, for instance, in the presence of hydrogen peroxide at elevated temperatures.[6]
Thermal Stress Highly stable under thermal conditions (e.g., 100°C for up to 24 hours).[6]
Photolytic Stress Highly stable under photolytic conditions (UV radiation at 254 nm and 360 nm for up to 24 hours).[6]

Table 4: Summary of Roxithromycin stability under various stress conditions.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

  • Preparation: Add an excess amount of this compound to a series of vials containing the different solvents to be tested (e.g., methanol, acetonitrile, water, various pH buffers).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and pathways.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with hydrochloric acid solutions of varying concentrations (e.g., 0.1 M, 1 M) and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Dilute the stock solution with sodium hydroxide solutions of varying concentrations (e.g., 0.1 M, 1 M) and treat similarly to the acidic hydrolysis samples.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%, 30%) at room temperature or elevated temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 100°C).

    • Photodegradation: Expose a solid sample or a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to determine the remaining parent compound and to detect and quantify any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) A Prepare Supersaturated Solutions (Excess this compound in Solvents) B Equilibrate (Shake at constant temp.) A->B C Sample and Filter B->C D Quantify by HPLC C->D E Prepare Stock Solution F Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) E->F G Sample at Time Intervals F->G H Analyze by Stability-Indicating HPLC G->H

Workflow for solubility and stability testing.
Major Degradation Pathways of Roxithromycin in Acidic Conditions

G Rox Roxithromycin ((E)-Isomer) Z_Rox (Z)-Roxithromycin Rox->Z_Rox Isomerization (Acid-catalyzed) Declad Decladinose Roxithromycin Rox->Declad Hydrolysis (Cleavage of Cladinose) Z_Rox->Rox Isomerization (Reversible) Other Other Degradation Products Declad->Other Further Degradation

Acid-catalyzed degradation of Roxithromycin.

Conclusion

This technical guide summarizes the key solubility and stability characteristics of this compound, based on available data for Roxithromycin. The compound is highly soluble in common organic solvents but has limited and pH-dependent solubility in aqueous media. It is susceptible to degradation in acidic and alkaline conditions, as well as under oxidative stress, while showing good stability against thermal and photolytic stress. The provided experimental protocols offer a foundation for researchers to conduct their own assessments of the solubility and stability of this compound in specific applications. A thorough understanding of these properties is essential for ensuring the quality and reliability of research and development activities involving this important analytical standard.

References

Navigating the Pharmacokinetic Landscape of Roxithromycin: A Technical Guide for Study Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile of roxithromycin, a macrolide antibiotic. Designed to support the strategic planning and execution of preclinical and clinical studies, this document synthesizes critical data on the absorption, distribution, metabolism, and excretion (ADME) of roxithromycin. Detailed experimental methodologies and visual representations of key pathways are included to facilitate a thorough understanding and inform robust study design.

Core Pharmacokinetic Profile

Roxithromycin is a semi-synthetic macrolide antibiotic that exhibits a favorable pharmacokinetic profile characterized by rapid absorption and good tissue penetration. Understanding its journey through the body is paramount for optimizing dosing regimens and ensuring therapeutic efficacy.

Absorption

Roxithromycin is rapidly absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations (Cmax) are typically reached within 2 hours.[1] The absolute bioavailability of roxithromycin is approximately 50%. It is recommended to administer roxithromycin at least 15 minutes before a meal, as food can delay absorption.

Distribution

Roxithromycin is widely distributed into most tissues and phagocytic cells. This high concentration in phagocytes facilitates the active transport of the drug to the site of infection. The volume of distribution (Vd) has been reported to be approximately 1.38 L/kg. Roxithromycin exhibits high plasma protein binding, primarily to alpha-1-acid glycoprotein.

Metabolism

Roxithromycin undergoes limited metabolism in the liver, with a significant portion of the drug excreted unchanged. The primary metabolic pathways include N-demethylation, and hydrolysis of the cladinose sugar. Three main metabolites have been identified in human plasma, urine, and feces: descladinose roxithromycin, N-mono-demethyl roxithromycin, and N-di-demethyl roxithromycin.[2] While roxithromycin is metabolized by the cytochrome P450 system, it is considered a weak inhibitor of these enzymes, suggesting a lower potential for drug-drug interactions compared to other macrolides like erythromycin.

Excretion

The majority of roxithromycin is eliminated in the feces via biliary excretion, with a smaller fraction excreted in the urine (approximately 10%) and through expired air.[3] The elimination half-life (t½) of roxithromycin is approximately 12 hours in adults, which allows for once or twice-daily dosing.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of roxithromycin compiled from various studies. These values are essential for the design of pharmacokinetic models and the establishment of bioequivalence.

Table 1: Single-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Adults

Parameter150 mg Dose (Mean ± SD)300 mg Dose (Mean ± SD)
Cmax (µg/mL) 6.7 ± 2.611.0 ± 2.2
Tmax (h) ~2~2
AUC (µg·h/mL) 69 (mean)98.6 (mean)
t½ (h) ~12~12
Bioavailability (%) ~50~50

Table 2: Multiple-Dose Pharmacokinetic Parameters of Roxithromycin in Healthy Adults

Parameter150 mg BID (Mean ± SD)300 mg OD (Mean ± SD)
Css,max (µg/mL) 9.3 (mean)10.9 (mean)
Css,min (µg/mL) 2.5 (mean)2.55 (mean)
AUC0-24h,ss (µg·h/mL) 71 (mean)105 (mean)
t½ (h) ~12~12

Data compiled from multiple sources. Mean values and standard deviations may vary between studies.

Detailed Experimental Protocols

Robust and validated experimental methods are critical for the accurate characterization of roxithromycin's pharmacokinetic profile. This section outlines a typical study design and a detailed analytical methodology.

Clinical Pharmacokinetic Study Protocol

This protocol describes a typical single-center, open-label, single-dose, crossover study to evaluate the pharmacokinetics of a roxithromycin formulation in healthy adult volunteers.

3.1.1. Study Population

  • Healthy adult male and female volunteers, aged 18-45 years.

  • Participants must provide written informed consent.

  • Exclusion criteria should include a history of clinically significant diseases, allergy to macrolides, and use of any medication for a specified period before the study.

3.1.2. Study Design

  • A randomized, two-period, two-sequence, crossover design with a washout period of at least 7 days between doses.

  • Subjects will be randomly assigned to receive a single oral dose of the test or reference formulation of roxithromycin (e.g., 300 mg).

3.1.3. Dosing and Blood Sampling

  • After an overnight fast of at least 10 hours, subjects will receive a single oral dose of roxithromycin with a standardized volume of water.

  • Blood samples (e.g., 5 mL) will be collected into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

3.1.4. Pharmacokinetic Analysis

  • Plasma concentrations of roxithromycin will be determined using a validated analytical method (see Section 3.2).

  • Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t½, Ke) will be calculated using non-compartmental analysis.

  • Statistical analysis will be performed to assess bioequivalence between the test and reference formulations.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

This section details a validated HPLC method for the quantification of roxithromycin in human plasma.

3.2.1. Materials and Reagents

  • Roxithromycin reference standard

  • Internal standard (e.g., another macrolide like erythromycin)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade reagents for buffer preparation (e.g., potassium dihydrogen phosphate)

  • Solid-phase extraction (SPE) cartridges

3.2.2. Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60:40, v/v), adjusted to a suitable pH.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry for higher sensitivity and selectivity.

3.2.3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To a known volume of plasma (e.g., 0.5 mL), add the internal standard.

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.

  • Alternatively, use solid-phase extraction (SPE) for cleaner sample extracts. Condition the SPE cartridge, load the plasma sample, wash with an appropriate solvent, and elute the analyte with a suitable elution solvent.

  • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject a specific volume into the HPLC system.

3.2.4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing Key Pathways and Processes

Graphical representations are invaluable for conceptualizing complex biological and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the metabolic fate of roxithromycin and a typical pharmacokinetic study workflow.

Metabolic Pathway of Roxithromycin

roxithromycin_metabolism roxithromycin Roxithromycin descladinose Descladinose Roxithromycin (Major Metabolite) roxithromycin->descladinose Hydrolysis of Cladinose Moiety n_mono N-mono-demethyl Roxithromycin (Minor Metabolite) roxithromycin->n_mono N-Demethylation (CYP450) unchanged Unchanged Roxithromycin roxithromycin->unchanged excretion Excretion (Feces and Urine) descladinose->excretion n_di N-di-demethyl Roxithromycin (Minor Metabolite) n_mono->n_di N-Demethylation (CYP450) n_di->excretion unchanged->excretion

Biotransformation of Roxithromycin.
Experimental Workflow for a Pharmacokinetic Study

pk_study_workflow cluster_pre_study Pre-Study Phase cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting protocol Protocol Design & Ethics Approval recruitment Volunteer Recruitment & Screening protocol->recruitment informed_consent Informed Consent recruitment->informed_consent dosing Drug Administration (Single Oral Dose) informed_consent->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis Sample Analysis (Validated HPLC Method) processing->analysis data_acq Data Acquisition analysis->data_acq pk_calc Pharmacokinetic Parameter Calculation data_acq->pk_calc stats Statistical Analysis pk_calc->stats report Final Study Report stats->report

Pharmacokinetic Study Workflow.

References

The Deuterium Switch: An In-depth Guide to the Use of Deuterium-Labeled Compounds in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This "deuterium switch" can significantly alter a drug's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater efficacy. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterium-labeled compounds in pharmacokinetic research.

The Core Principle: The Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond due to deuterium's greater mass. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme family, involve the cleavage of C-H bonds as a rate-limiting step. By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be slowed down. This can lead to several desirable pharmacokinetic outcomes:

  • Increased Half-life (t½): The drug remains in the body for a longer period.

  • Higher Plasma Exposure (AUC): The total amount of drug in the bloodstream over time is increased.

  • Lower Peak Plasma Concentration (Cmax) Fluctuation: Slower metabolism can lead to more stable plasma concentrations.

  • Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through C-H bond cleavage, deuteration can shunt metabolism towards safer pathways.[1]

  • Improved Oral Bioavailability: By reducing first-pass metabolism in the liver, more of the active drug can reach systemic circulation.

KIE cluster_0 Metabolic Pathway cluster_1 Deuterated Analogue Drug_CH Drug with C-H bond Metabolite_A Metabolite A Drug_CH->Metabolite_A CYP450-mediated C-H bond cleavage (fast) Drug_CD Drug with C-D bond (Deuterated) Metabolite_B Metabolite B (Reduced Formation) Drug_CD->Metabolite_B CYP450-mediated C-D bond cleavage (slower) Kinetic Isotope Effect

Diagram 1: The Deuterium Kinetic Isotope Effect in Drug Metabolism.

Quantitative Impact on Pharmacokinetics: Case Studies

The true utility of deuteration is best illustrated through direct comparison of pharmacokinetic (PK) parameters between a deuterated drug and its non-deuterated counterpart.

Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine was the first deuterated drug to receive FDA approval and serves as a landmark example.[2] It is used to treat chorea associated with Huntington's disease. Deuteration of the two methoxy groups in tetrabenazine significantly alters the metabolism of the parent drug and its active metabolites.[3]

ParameterDeutetrabenazine (25 mg)Tetrabenazine (25 mg)Fold Change
Active Metabolites (α+β-HTBZ)
AUC₀-inf (ng·h/mL)28901450~2.0x
Cmax (ng/mL)173159~1.1x
t½ (hours)9-114-5~2.2x

Data compiled from studies comparing single doses of deutetrabenazine and tetrabenazine in healthy volunteers.[3]

The data clearly shows that deuteration doubles the half-life and overall exposure of the active metabolites with only a marginal increase in peak concentration, allowing for less frequent dosing and potentially improved tolerability.[3]

Donafenib vs. Sorafenib

Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in cancer therapy.[4] Deuteration of the N-methyl group in sorafenib was intended to improve its pharmacokinetic and safety profile.[4] A Phase II/III clinical trial in patients with hepatocellular carcinoma demonstrated that a lower dose of donafenib had better efficacy and a more favorable safety profile compared to sorafenib.[4]

DrugDoseMedian Overall Survival (months)Treatment-Related Adverse Events (Grade ≥3)
Donafenib200 mg b.i.d.12.038%
Sorafenib400 mg b.i.d.10.349%

Data from a Phase II/III clinical trial in patients with advanced hepatocellular carcinoma.[4]

Deucravacitinib

Deucravacitinib is a novel, selective TYK2 inhibitor approved for the treatment of plaque psoriasis.[5] In this case, deuterium was incorporated into the N-methyl amide moiety during the initial drug design, not as a "switch" to an existing drug. This was done to block the metabolic pathway that would lead to an N-demethylated metabolite, which was found to be less selective.[5][6] In vitro studies with human liver microsomes showed that the formation of the N-demethylated metabolite was significantly lower with deucravacitinib compared to its non-deuterated analogue.[5] This strategic deuteration helped maintain the high selectivity of the drug by diverting metabolism away from the formation of less desirable metabolites.[5]

Experimental Protocols in Deuterated Drug Studies

Bioanalysis using Deuterium-Labeled Internal Standards

In pharmacokinetic studies, accurate quantification of the drug in biological matrices like plasma is crucial. Deuterium-labeled compounds are the gold standard for use as internal standards (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.

Methodology:

  • Synthesis of Deuterated Internal Standard: A stable, multi-deuterated version of the analyte is synthesized. For example, tetrabenazine-d7 is used as the IS for tetrabenazine analysis.[7]

  • Sample Preparation: A known amount of the deuterated IS is spiked into all samples (plasma, urine, etc.), calibration standards, and quality control samples before any extraction steps.

  • Extraction: The analyte and the IS are extracted from the biological matrix. Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction. Because the deuterated IS is chemically almost identical to the analyte, it experiences similar extraction recovery and matrix effects.

  • LC Separation: The extracted sample is injected into a liquid chromatograph. The analyte and IS are separated from other endogenous components and ideally co-elute.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS. The mass difference allows the instrument to distinguish between them.

  • Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples. The IS compensates for variability in extraction, injection volume, and ionization efficiency.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Biological Sample (Plasma) Spike Spike with Deuterated Internal Standard (IS) Plasma->Spike Extraction Solid-Phase Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC Extracted Sample MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant PK_Data Pharmacokinetic Data Quant->PK_Data Concentration Data AMS_Microdosing Dose Administer Microdose of ¹⁴C-Labeled Drug to Human Sample Collect Biological Samples (Blood, Urine, etc.) Dose->Sample Combustion Sample Combustion to Graphite Sample->Combustion AMS Accelerator Mass Spectrometry (¹⁴C Atom Counting) Combustion->AMS PK Calculate Drug/Metabolite Concentrations AMS->PK Data Early Human Pharmacokinetic Data PK->Data

References

Methodological & Application

Revolutionizing Roxithromycin Bioanalysis: A High-Throughput LC-MS/MS Method Using (Z)-Roxithromycin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Roxithromycin in human plasma. This method employs a stable isotope-labeled internal standard, (Z)-Roxithromycin-d7, to ensure high accuracy and precision, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.

Roxithromycin is a semi-synthetic macrolide antibiotic widely used to treat respiratory tract, urinary, and soft tissue infections. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note provides a detailed protocol for a high-throughput LC-MS/MS method that is both rapid and reliable.

Introduction

The developed method utilizes the principles of liquid chromatography for the separation of Roxithromycin and its deuterated internal standard from plasma components, followed by tandem mass spectrometry for selective and sensitive detection. The use of this compound as an internal standard is critical as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents
  • Roxithromycin reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant)

  • Deionized water

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 250 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution program.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow150 L/hr
Collision GasArgon

Data Presentation

The method has been validated for linearity, precision, accuracy, and limit of quantification.

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Roxithromycin837.5679.41004025
This compound844.5686.41004025
Method Validation Summary
ParameterResult
Linearity Range1 - 2000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (%Bias)Within ±10%
Recovery> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add this compound (Internal Standard, 50 µL) plasma->is ppt Protein Precipitation (Acetonitrile, 250 µL) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc Liquid Chromatography (C18 Column) supernatant->lc Inject ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Roxithromycin.

Conclusion

This application note details a highly sensitive and specific LC-MS/MS method for the quantification of Roxithromycin in human plasma. The use of a deuterated internal standard, this compound, coupled with a straightforward protein precipitation sample preparation, allows for a high-throughput and reliable bioanalytical workflow. This method is well-suited for clinical research and routine therapeutic drug monitoring of Roxithromycin.

Utilizing (Z)-Roxithromycin-d7 as an Internal Standard for Accurate Quantification of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a comprehensive protocol for the use of (Z)-Roxithromycin-d7 as an internal standard in the quantitative analysis of Roxithromycin in biological matrices. The following procedures are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. Accurate quantification of Roxithromycin in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting deuterated standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.

Experimental Protocols

This section details the necessary steps for sample preparation, and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Roxithromycin reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Roxithromycin and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Roxithromycin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same solvent mixture.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Roxithromycin837.5679.525
This compound844.5686.525

Data Presentation

The use of this compound as an internal standard allows for the generation of accurate calibration curves and the precise quantification of Roxithromycin in unknown samples.

Table 4: Typical Calibration Curve Parameters

ParameterValue
Linearity Range 1 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy 85 - 115%
Precision (%CV) < 15%

Table 5: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Roxithromycin88 - 9592 - 103
This compound89 - 9691 - 105

Visualized Workflows

The following diagrams illustrate the key processes involved in the protocol.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis stock_rox Roxithromycin Stock (1 mg/mL) work_rox Working Standards stock_rox->work_rox Serial Dilution stock_is This compound Stock (1 mg/mL) work_is Working Internal Standard stock_is->work_is Dilution inject Inject into LC-MS/MS work_rox->inject Calibration Curve sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Processing ms->data G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry sample_inj Sample Injection column C18 Column sample_inj->column separation Analyte Separation column->separation elution Elution into MS separation->elution esi ESI Source (Ionization) elution->esi Ionization q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_analysis Data Analysis (Quantification) detector->data_analysis Signal

Application Notes and Protocols for Bioanalytical Method Validation of Roxithromycin Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic used to treat a variety of bacterial infections. To support pharmacokinetic and toxicokinetic studies, it is crucial to have a validated bioanalytical method for the quantitative determination of Roxithromycin in biological matrices. This document provides detailed application notes and protocols for the validation of such methods, drawing from established scientific literature and regulatory guidelines from the Food and Drug Administration (FDA) and European Medicines Agency (EMA).[1][2][3][4][5] The focus is on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry, two common analytical techniques for this purpose.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process to ensure that the method is reliable, reproducible, and suitable for its intended purpose. The general workflow involves a series of experiments to assess key validation parameters.

Bioanalytical_Method_Validation_Workflow MD_Start Define Analyte & Matrix MD_Optimize Optimize Sample Preparation & Instrumental Conditions MD_Start->MD_Optimize MV_Selectivity Selectivity & Specificity MD_Optimize->MV_Selectivity MV_Linearity Linearity & Range MV_Selectivity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Recovery Recovery MV_Precision->MV_Recovery MV_Matrix Matrix Effect MV_Recovery->MV_Matrix MV_Stability Stability MV_Matrix->MV_Stability MV_Dilution Dilution Integrity MV_Stability->MV_Dilution SA_Analysis Routine Sample Analysis MV_Dilution->SA_Analysis SA_QC In-study QC SA_Analysis->SA_QC

Caption: Workflow for Bioanalytical Method Validation.

Key Validation Parameters and Protocols

The following sections detail the experimental protocols for the validation of a bioanalytical method for Roxithromycin quantification. The acceptance criteria are based on FDA and EMA guidelines.[1][2][3]

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[1]

Protocol:

  • Analyze at least six different blank matrix samples (e.g., plasma, serum) from individual sources.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • Analyze a blank sample spiked with the IS only.

  • Evaluate for any interfering peaks at the retention time of Roxithromycin and the IS.

Acceptance Criteria:

  • The response of interfering peaks in blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of Roxithromycin. A typical range for LC-MS/MS methods is 10-1000 ng/mL, while for UV-Vis methods it can be 20-70 µg/mL.[6]

  • The calibration curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Analyze the calibration standards in at least five replicates.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the linearity using a weighted linear regression model.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[1]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (within 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (at least 75% of the Upper Limit of Quantification - ULOQ)

  • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day) and within the same run (intra-day).

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.[1]

  • Precision: The coefficient of variation (%CV) should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for the LLOQ.[1]

Recovery

Objective: To assess the efficiency of the extraction procedure.

Protocol:

  • Prepare two sets of samples at three QC levels (low, medium, and high):

    • Set A: Roxithromycin spiked into the biological matrix and subjected to the full extraction procedure.

    • Set B: Blank biological matrix is extracted, and then Roxithromycin is spiked into the extracted matrix.

  • Analyze both sets of samples.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100

Acceptance Criteria:

  • The recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized for the highest possible value. A mean extraction recovery of 96.7% has been reported for Roxithromycin.[6]

Matrix Effect

Objective: To evaluate the effect of co-eluting matrix components on the ionization of the analyte and IS.

Protocol:

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1: Roxithromycin and IS spiked into the mobile phase or an appropriate solvent.

    • Set 2: Blank biological matrix from at least six different sources is extracted, and then Roxithromycin and IS are spiked into the post-extracted matrix.

  • Analyze both sets of samples.

  • Calculate the matrix factor (MF) for the analyte and IS:

    • MF = (Peak response in the presence of matrix ions / Peak response in the absence of matrix ions)

  • Calculate the IS-normalized MF.

Acceptance Criteria:

  • The %CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Stability

Objective: To evaluate the stability of Roxithromycin in the biological matrix under different storage and processing conditions.

Protocol:

  • Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.

    • Freeze-thaw stability: After at least three freeze-thaw cycles.

    • Autosampler stability: In the autosampler for the expected duration of an analytical run.

    • Stock solution stability: At room temperature and refrigerated conditions.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Summary of Quantitative Data for Roxithromycin Assays

The following tables summarize typical validation results for Roxithromycin assays from published literature.

Table 1: Linearity and Range

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
LC-MS/MSHuman Plasma10 - 1000 ng/mL> 0.99[6]
LC-ESI/MS/MSHuman Serum10 - 20480 ng/mLNot explicitly stated, but method was validated[7]
UV-Vis SpectrophotometryDeionised Water & Phosphate Buffer20 - 70 µg/mL0.9840
UV-Vis SpectrophotometryDeionised Water20 - 70 µg/mL0.999
RP-HPLCMobile Phase1 - 10 µg/mLNot explicitly stated, but method was validated[8]

Table 2: Accuracy and Precision (LC-MS/MS in Human Plasma)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
LLOQ10< 4.5%< 8.2%Not explicitly stated in %[6]
LQC30< 4.5%< 8.2%Not explicitly stated in %[6]
MQC400< 4.5%< 8.2%Not explicitly stated in %[6]
HQC800< 4.5%< 8.2%Not explicitly stated in %[6]

Table 3: Recovery and Stability

ParameterMatrixResultReference
Extraction RecoveryHuman Plasma96.7%[6]
Extraction RecoveryHuman Serum97 - 101%[7]
Matrix EffectHuman PlasmaNo effect on quantification[6]

Conclusion

The successful validation of a bioanalytical method for Roxithromycin is a prerequisite for its application in regulated studies. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the development and validation of such assays. Adherence to these guidelines ensures the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application of (Z)-Roxithromycin-d7 in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock. The presence of its residues in food products of animal origin, such as meat, milk, and eggs, is a significant concern for food safety and public health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for roxithromycin in various food commodities. Accurate and sensitive analytical methods are crucial for monitoring compliance with these MRLs.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of veterinary drug residues. This technique utilizes a stable isotope-labeled internal standard, such as (Z)-Roxithromycin-d7, which is chemically identical to the analyte of interest but has a different mass. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

This document provides a detailed application note and protocol for the use of this compound in the analysis of roxithromycin residues in veterinary drug residue analysis.

Principle

The method involves the extraction of roxithromycin and the internal standard, this compound, from the sample matrix. After cleanup, the extract is analyzed by LC-MS/MS. The compounds are separated chromatographically and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared in the same matrix.

Materials and Reagents

  • This compound (Internal Standard)

  • Roxithromycin analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve roxithromycin and this compound in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to obtain intermediate solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate solutions with the initial mobile phase composition.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with methanol.

Sample Preparation (QuEChERS Method for Meat Tissue)
  • Homogenization: Homogenize 5 g of meat tissue.

  • Spiking: Add a known amount of this compound internal standard spiking solution to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile and QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Take an aliquot of the supernatant and add it to a tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

A visual representation of this workflow is provided below.

G QuEChERS Sample Preparation Workflow cluster_sample_prep Sample Preparation Homogenize Homogenize Spike IS Spike IS Homogenize->Spike IS Extract Extract Spike IS->Extract Centrifuge Centrifuge Extract->Centrifuge dSPE Cleanup dSPE Cleanup Centrifuge->dSPE Cleanup Evaporate & Reconstitute Evaporate & Reconstitute dSPE Cleanup->Evaporate & Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Evaporate & Reconstitute->LC-MS/MS Analysis

QuEChERS Sample Preparation Workflow
LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Key parameters like collision energy and cone voltage should be optimized for maximum sensitivity.

The logical relationship for quantification is illustrated in the diagram below.

G Quantification Logic cluster_quantification Data Analysis Analyte_Peak_Area Roxithromycin Peak Area Peak_Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak_Area->Peak_Area_Ratio IS_Peak_Area This compound Peak Area IS_Peak_Area->Peak_Area_Ratio Concentration Roxithromycin Concentration Peak_Area_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Quantification Logic Diagram

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for roxithromycin analysis using a deuterated internal standard.

Table 1: LC-MS/MS Parameters for Roxithromycin and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Roxithromycin837.5679.5158.1
This compound844.5686.5158.1

Table 2: Method Performance Characteristics (Example Data)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 µg/kg
Limit of Quantification (LOQ)0.5 µg/kg
Recovery90 - 110%
Precision (RSD)< 15%

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of roxithromycin residues in food of animal origin provides a robust, accurate, and sensitive method. This approach effectively mitigates matrix effects and ensures reliable quantification, enabling laboratories to meet regulatory requirements for veterinary drug residue monitoring. The detailed protocol and performance data presented here serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety.

Application Notes and Protocols for Roxithromycin Analysis in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the sample preparation of various tissue types for the quantitative analysis of Roxithromycin. The protocols are intended for researchers, scientists, and drug development professionals working on pharmacokinetic and drug distribution studies.

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens. Accurate determination of its concentration in tissues is crucial for understanding its pharmacokinetic profile, tissue distribution, and efficacy. Sample preparation is a critical step in the analytical workflow, aiming to extract Roxithromycin from complex tissue matrices while removing interfering substances. The choice of technique depends on the tissue type, the required sensitivity, and the available analytical instrumentation, which is commonly Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The most prevalent techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques

Protein Precipitation (PPT)

Protein Precipitation is a straightforward and rapid method for sample cleanup. It involves the addition of a water-miscible organic solvent or an acid to the tissue homogenate to precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Principle: The addition of a precipitating agent reduces the salvation of proteins, causing them to aggregate and precipitate out of the solution. Roxithromycin, being soluble in the resulting supernatant, is thus separated from the bulk of the proteinaceous matrix.

Advantages:

  • Simple and fast procedure.

  • Cost-effective.

  • Suitable for high-throughput screening.

Disadvantages:

  • Less clean extracts compared to LLE and SPE.

  • Potential for significant matrix effects.

  • May result in lower sensitivity.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Principle: Roxithromycin is extracted from the aqueous tissue homogenate into an immiscible organic solvent in which it has a higher affinity. Interfering substances with different solubility characteristics remain in the aqueous phase.

Advantages:

  • Provides cleaner extracts than PPT.

  • Can concentrate the analyte.

  • Wide choice of extraction solvents.

Disadvantages:

  • Can be labor-intensive and time-consuming.

  • Requires the use of organic solvents, which may pose environmental and health risks.

  • Emulsion formation can be problematic.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix.

Principle: The tissue homogenate is passed through a cartridge containing a solid sorbent. Roxithromycin is retained on the sorbent while other matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, HLB) is critical for optimal retention and elution.

Advantages:

  • Provides the cleanest extracts.

  • High recovery and concentration factors.

  • Amenable to automation.

Disadvantages:

  • Higher cost per sample compared to PPT and LLE.

  • Method development can be more complex.

Quantitative Data Summary

The following table summarizes quantitative data for different sample preparation techniques for Roxithromycin analysis in various tissues, as reported in the literature.

Tissue TypeSample Preparation TechniqueRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Flounder MuscleLiquid-Liquid Extraction (Dichloromethane)71.0 - 90.30.01 ng/g0.1 ng/g[1]
Rat LungLiquid-Liquid Extraction72.5 - 76.9-0.05 µg/mL[2]
Bovine MuscleSolid-Phase Extraction81 - 111--
Human SerumProtein Precipitation (Methanol)97 - 101-10 ng/mL[3]

Note: Data from serum is included for comparative purposes as tissue-specific data for PPT was limited in the search results.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Roxithromycin in Lung Tissue

This protocol is adapted from a method for the determination of Roxithromycin in rat lung tissue.[2]

1. Tissue Homogenization: a. Weigh approximately 0.5 g of lung tissue. b. Add 1.5 mL of physiological saline. c. Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.

2. Sample Spiking and Internal Standard Addition: a. To a 1.5 mL centrifuge tube, add 200 µL of the tissue homogenate. b. Add the internal standard solution (e.g., Clarithromycin).

3. Extraction: a. Add 1 mL of the extraction solvent (e.g., ethyl acetate). b. Vortex the mixture for 5 minutes. c. Centrifuge at 12,000 rpm for 10 minutes.

4. Supernatant Transfer and Evaporation: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution: a. Reconstitute the residue in 200 µL of the mobile phase. b. Vortex for 1 minute. c. Centrifuge at 12,000 rpm for 5 minutes.

6. Analysis: a. Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction for Roxithromycin in Muscle Tissue

This protocol is based on a method for the determination of Roxithromycin in flounder muscle.[1]

1. Tissue Homogenization: a. Weigh 5 g of minced muscle tissue. b. Add 20 mL of dichloromethane. c. Homogenize for 2 minutes.

2. Extraction and Centrifugation: a. Centrifuge the homogenate at 3000 g for 10 minutes. b. Collect the dichloromethane layer (bottom layer).

3. Second Extraction: a. Re-extract the tissue residue with another 20 mL of dichloromethane. b. Centrifuge and combine the dichloromethane extracts.

4. Evaporation and Reconstitution: a. Evaporate the combined extracts to dryness under reduced pressure at 40°C. b. Dissolve the residue in 1 mL of the mobile phase.

5. Filtration and Analysis: a. Filter the solution through a 0.45 µm filter. b. Inject an aliquot into the LC-MS system.

Protocol 3: Solid-Phase Extraction for Roxithromycin in Muscle Tissue

This protocol is a general procedure based on the principles of SPE for macrolide antibiotics in bovine muscle.

1. Tissue Homogenization: a. Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. b. Add the internal standard.

2. Protein Precipitation and Extraction: a. Add 8 mL of 1% formic acid in acetonitrile. b. Vortex for 1 minute. c. Add 2 g of anhydrous magnesium sulfate and 1 g of sodium chloride. d. Vortex for 1 minute. e. Centrifuge at 4000 rpm for 10 minutes.

3. SPE Cartridge Conditioning: a. Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

4. Sample Loading: a. Take a 2.5 mL aliquot of the supernatant and dilute with 10 mL of water. b. Load the diluted supernatant onto the conditioned SPE cartridge.

5. Washing: a. Wash the cartridge with 5 mL of 5% methanol in water.

6. Elution: a. Elute the analyte with 5 mL of methanol.

7. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the mobile phase.

8. Analysis: a. Transfer to an autosampler vial for LC-MS analysis.

Experimental Workflow Diagrams

experimental_workflow cluster_homogenization Tissue Homogenization cluster_extraction Extraction Method cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation cluster_analysis Analysis weigh Weigh Tissue Sample add_buffer Add Homogenization Buffer weigh->add_buffer homogenize Homogenize add_buffer->homogenize ppt_solvent Add Precipitating Solvent homogenize->ppt_solvent lle_solvent Add Extraction Solvent homogenize->lle_solvent spe_condition Condition SPE Cartridge homogenize->spe_condition ppt_vortex Vortex ppt_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_collect Collect Supernatant ppt_centrifuge->ppt_collect evaporate Evaporate to Dryness ppt_collect->evaporate lle_vortex Vortex lle_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_collect->evaporate spe_load Load Sample spe_condition->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter/Centrifuge reconstitute->filter lcms LC-MS Analysis filter->lcms

Caption: General workflow for Roxithromycin analysis in tissues.

logical_relationship ppt Protein Precipitation low Low ppt->low lle Liquid-Liquid Extraction medium Medium lle->medium spe Solid-Phase Extraction high High spe->high

Caption: Relationship between method complexity and extract cleanliness.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Roxithromycin and the Role of (Z)-Roxithromycin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin, a semi-synthetic macrolide antibiotic, is primarily known for its antibacterial properties. It functions by inhibiting protein synthesis in susceptible bacteria. Beyond its antimicrobial effects, Roxithromycin also exhibits significant immunomodulatory and anti-inflammatory activities. High-throughput screening (HTS) assays are crucial for discovering and characterizing compounds like Roxithromycin, enabling the rapid evaluation of large compound libraries for desired biological activities.

This document provides detailed application notes and protocols for two distinct HTS assays relevant to the dual activities of Roxithromycin: an antibacterial susceptibility assay and an anti-inflammatory assay. It also clarifies the specific role of its deuterated analogue, (Z)-Roxithromycin-d7.

The Role of this compound in Assays

This compound is a stable isotope-labeled version of Roxithromycin. It is important to note that this deuterated form is not typically used as a test compound in primary high-throughput screening for drug discovery. Instead, its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).

The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of the parent drug (Roxithromycin) in complex biological matrices. It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of pharmacokinetic and metabolic studies. A certificate of analysis for this compound would typically confirm its identity, purity, and isotopic enrichment, ensuring its suitability for use as an internal standard.

Application Note 1: High-Throughput Antibacterial Susceptibility Screening

Objective: To determine the antibacterial efficacy of test compounds, such as Roxithromycin, against various bacterial strains in a high-throughput format. The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution HTS Assay

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and is optimized for a 96-well or 384-well plate format.

Materials:

  • Test compounds (e.g., Roxithromycin) and control antibiotics (e.g., Erythromycin, Azithromycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well or 384-well microtiter plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring absorbance at 600 nm (OD600)

  • Incubator (35-37°C)

Procedure:

  • Compound Plate Preparation:

    • Prepare stock solutions of test compounds and control antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in CAMHB directly in the microtiter plates to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL). Typically, this is a 2-fold serial dilution.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the desired bacterial strain.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Using a multichannel pipette or automated liquid handler, add the prepared bacterial inoculum to each well of the compound-containing microtiter plates.

    • Include positive controls (bacteria in broth without any compound) and negative controls (broth only) on each plate.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Data Acquisition and Analysis:

    • After incubation, determine the MIC for each compound. This can be done visually by identifying the lowest concentration that shows no turbidity or by using a plate reader to measure the absorbance at 600 nm.

    • The MIC is the lowest concentration at which the growth of the bacteria is inhibited by ≥90% compared to the positive control.

Data Presentation: Representative MIC Values for Macrolides
AntibioticStaphylococcus aureus (ATCC 29213)Streptococcus pneumoniae (ATCC 49619)Haemophilus influenzae (ATCC 49247)
Roxithromycin 0.25 - 1 µg/mL0.06 - 0.5 µg/mL2 - 8 µg/mL
Erythromycin0.25 - 1 µg/mL0.06 - 0.5 µg/mL4 - 16 µg/mL
Azithromycin1 - 4 µg/mL0.06 - 0.5 µg/mL0.5 - 2 µg/mL

Note: These values are representative and can vary between different strains and testing conditions.

Visualization: Antibacterial HTS Workflow and Mechanism of Action

HTS_Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (Serial Dilutions) Inoculation Inoculation of Plates Compound_Plate->Inoculation Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Read_Plates Read Plates (OD600) Incubation->Read_Plates MIC_Determination MIC Determination Read_Plates->MIC_Determination

Antibacterial HTS Workflow Diagram.

Roxithromycin_Antibacterial_MoA cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptide_Chain Growing Peptide Chain 30S_Subunit 30S Subunit Roxithromycin Roxithromycin Roxithromycin->50S_Subunit Binds to 23S rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptide_Chain->Protein_Synthesis_Inhibition Blocks Exit Tunnel Bacterial_Growth_Arrest Bacterial Growth Arrest (Bacteriostatic) Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Roxithromycin's Antibacterial Mechanism.

Application Note 2: High-Throughput Anti-inflammatory Screening

Objective: To identify and characterize the anti-inflammatory properties of test compounds by measuring the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Experimental Protocol: NF-κB Reporter Gene HTS Assay

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293 or THP-1 cells stably expressing an NF-κB-luciferase reporter construct

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (e.g., Roxithromycin) and control inhibitors (e.g., IKK inhibitor)

  • Inducing agent: Tumor Necrosis Factor-alpha (TNF-α)

  • Sterile, white, opaque 96-well or 384-well microtiter plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into the white, opaque microtiter plates at a pre-determined optimal density (e.g., 25,000 cells/well).

    • Incubate the plates at 37°C with 5% CO2 overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls in the assay medium.

    • Add the diluted compounds to the cells and incubate for a specified pre-treatment time (e.g., 1 hour).

  • Induction of NF-κB Pathway:

    • Prepare a solution of TNF-α in assay medium at a concentration known to induce a robust luciferase signal (e.g., 10 ng/mL).

    • Add the TNF-α solution to all wells except for the unstimulated controls.

    • Incubate the plates at 37°C with 5% CO2 for 5-6 hours.[1]

  • Luminescence Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate at room temperature for approximately 15-30 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control.

    • Determine the IC50 value (the concentration of a compound that inhibits 50% of the maximal response) for active compounds.

Data Presentation: Representative Anti-inflammatory Activity of Roxithromycin
CompoundConcentration% Inhibition of NF-κB Activity (Representative)
Roxithromycin 1 µM15%
10 µM45%
50 µM85%
IKK Inhibitor (Control)1 µM95%

Note: These are representative data. Actual IC50 values would be determined from a full dose-response curve.

Visualization: Anti-inflammatory HTS Workflow and Mechanism of Action

HTS_AntiInflammatory_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed NF-κB Reporter Cells Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment TNFa_Stimulation Stimulate with TNF-α Compound_Treatment->TNFa_Stimulation Incubation Incubation (5-6h, 37°C) TNFa_Stimulation->Incubation Luminescence_Reading Read Luminescence Incubation->Luminescence_Reading IC50_Determination IC50 Determination Luminescence_Reading->IC50_Determination

Anti-inflammatory HTS Workflow Diagram.

Roxithromycin_AntiInflammatory_MoA TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Roxithromycin Roxithromycin Roxithromycin->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces

Roxithromycin's Anti-inflammatory Mechanism.

References

Application Notes and Protocols for the Use of (Z)-Roxithromycin-d7 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of roxithromycin in environmental samples using (Z)-Roxithromycin-d7 as an internal standard. The protocols described herein are based on established methodologies for macrolide antibiotic analysis and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

Roxithromycin is a widely used macrolide antibiotic in human and veterinary medicine. Its presence in the environment, primarily through wastewater discharge and agricultural runoff, is a growing concern due to the potential for antibiotic resistance development in microorganisms. Accurate and sensitive analytical methods are crucial for monitoring its concentration in various environmental matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] this compound, the deuterium-labeled analogue of roxithromycin, is an ideal internal standard due to its similar physicochemical properties to the unlabeled analyte, ensuring co-elution during chromatography and comparable ionization efficiency, while being distinguishable by its mass-to-charge ratio.[1][3]

Application: Quantitative Analysis of Roxithromycin in Water and Soil/Sediment Samples

This method is suitable for the determination of roxithromycin in various environmental matrices, including surface water, wastewater, soil, and sediment, at trace levels (ng/L to µg/kg).

Quantitative Data Summary

The following tables summarize typical performance data for the analytical method described. These values are indicative and may vary depending on the specific instrumentation and matrix characteristics.

Table 1: Method Performance in Water Samples

ParameterTypical Value
Limit of Detection (LOD)0.5 - 2.0 ng/L
Limit of Quantification (LOQ)1.5 - 6.0 ng/L
Linearity (R²)> 0.99
Recovery85 - 110%
Relative Standard Deviation (RSD)< 15%

Table 2: Method Performance in Soil/Sediment Samples

ParameterTypical Value
Limit of Detection (LOD)0.1 - 0.5 µg/kg
Limit of Quantification (LOQ)0.3 - 1.5 µg/kg
Linearity (R²)> 0.99
Recovery80 - 115%
Relative Standard Deviation (RSD)< 20%

Experimental Protocols

Sample Preparation

1.1. Water Samples

  • Filtration: Filter water samples (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 50 ng) to each sample.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge (e.g., 200 mg, 6 mL) sequentially with 5 mL of methanol and 5 mL of ultrapure water.

    • Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analytes with 6-8 mL of methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Soil and Sediment Samples

  • Sample Pre-treatment: Air-dry the soil/sediment samples, grind them to a fine powder, and sieve through a 2 mm mesh.

  • Extraction:

    • Weigh 2-5 g of the homogenized sample into a centrifuge tube.

    • Spike with a known amount of this compound solution (e.g., 50 ng).

    • Add 10 mL of an appropriate extraction solvent (e.g., methanol, acetonitrile, or a mixture with a buffer).

    • Vortex or sonicate for 15-20 minutes.

    • Centrifuge at high speed (e.g., 8000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction step twice more and combine the supernatants.

  • Clean-up (if necessary): For complex matrices, a dispersive solid-phase extraction (d-SPE) clean-up step with C18 or other suitable sorbents may be required to remove interferences.

  • Concentration and Reconstitution:

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 20 µL.

2.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions: The following table provides proposed MRM transitions for roxithromycin and this compound. These should be optimized on the specific instrument used. The transitions for the deuterated standard are predicted based on a mass shift of +7 amu.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Roxithromycin837.5679.5158.1
This compound844.5686.5158.1

Note: The qualifier ion for this compound is expected to be the same as the parent compound if the deuterium labels are not on the fragment lost.

Visualizations

experimental_workflow_water cluster_sample_prep Water Sample Preparation WaterSample Water Sample (100-500 mL) Filtration Filtration (0.45 µm) WaterSample->Filtration Spiking Spike with This compound Filtration->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Concentration Evaporation & Reconstitution SPE->Concentration FinalExtract Final Extract for LC-MS/MS Concentration->FinalExtract

Caption: Workflow for the preparation of water samples.

experimental_workflow_soil cluster_sample_prep Soil/Sediment Sample Preparation SoilSample Soil/Sediment Sample (2-5 g) Pretreatment Drying, Grinding, Sieving SoilSample->Pretreatment Spiking Spike with This compound Pretreatment->Spiking Extraction Solvent Extraction (Vortex/Sonication) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation CleanUp d-SPE Clean-up (optional) Centrifugation->CleanUp Concentration Evaporation & Reconstitution CleanUp->Concentration FinalExtract Final Extract for LC-MS/MS Concentration->FinalExtract

Caption: Workflow for the preparation of soil/sediment samples.

analytical_workflow cluster_analysis LC-MS/MS Analysis LC_Separation LC Separation (C18 Column) ESI_Ionization ESI+ Ionization LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Data_Processing Data Processing & Quantification MRM_Detection->Data_Processing

References

Application Notes & Protocols for a Pharmacokinetic Study of Roxithromycin Utilizing (Z)-Roxithromycin-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of pathogens. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides a comprehensive guide to designing and executing a pharmacokinetic study of roxithromycin in a preclinical model, employing (Z)-Roxithromycin-d7 as a stable isotope-labeled internal standard for quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1][2] It offers superior accuracy and precision by compensating for variability during sample preparation, chromatography, and mass spectrometric detection.[3][4] this compound co-elutes with the analyte, roxithromycin, and exhibits similar ionization behavior, thereby correcting for matrix effects.[2]

These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and method validation, adhering to regulatory guidelines such as those from the FDA.[3][5] The information herein is intended to guide researchers in obtaining high-quality pharmacokinetic data for roxithromycin.

Materials and Reagents

Material/Reagent Supplier Grade
RoxithromycinSigma-AldrichReference Standard
This compoundLGC Standards, MedChemExpress>95% Purity
AcetonitrileFisher ScientificHPLC or LC-MS Grade
MethanolFisher ScientificHPLC or LC-MS Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
Ammonium AcetateSigma-AldrichLC-MS Grade
WaterMilli-Q® or equivalentUltrapure
Rat Plasma (K2-EDTA)BioIVT

Experimental Protocols

Stock and Working Solution Preparation
  • Roxithromycin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of roxithromycin reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.

  • Roxithromycin Working Solutions: Prepare a series of working solutions for calibration standards and quality control samples by serially diluting the roxithromycin stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown study samples.

  • Pipette 50 µL of the appropriate matrix (rat plasma) into the labeled tubes.

  • For calibration and QC samples, spike with 5 µL of the corresponding roxithromycin working solution. For blank samples, add 5 µL of the 50:50 acetonitrile/water diluent.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank). The acetonitrile will precipitate the plasma proteins.

  • Vortex mix all tubes for 1 minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Analysis

Chromatographic Conditions:

Parameter Condition
LC System Shimadzu Nexera or equivalent
Column Phenomenex Luna C18 (100 x 2.0 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase B
0.030
1.030
4.095
5.095
5.130
7.030

Mass Spectrometric Conditions:

Parameter Condition
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Roxithromycin837.5679.415035
This compound844.5679.415035

Note: The product ion for both roxithromycin and its d7-labeled internal standard is the same, as the fragmentation leading to the loss of the cladinose sugar moiety does not involve the deuterated portion of the molecule.[6]

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to FDA or other relevant regulatory guidelines.[3][5] The validation should assess the following parameters:

Table 3: Bioanalytical Method Validation Parameters

Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of roxithromycin and the IS in blank plasma from at least 6 different sources.
Linearity Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%.
Accuracy and Precision Intra- and inter-day accuracy within ±15% (±20% at LLOQ) and precision (CV) ≤ 15% (≤ 20% at LLOQ) at four QC levels (LLOQ, low, mid, high).
Matrix Effect Matrix factor should be consistent across different lots of matrix (CV ≤ 15%).
Recovery Extraction recovery of roxithromycin and the IS should be consistent and reproducible.
Stability Analyte stability in plasma under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.

Pharmacokinetic Study Design

Animal Dosing and Sampling
  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250 g.

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Dosing: Administer a single oral dose of roxithromycin (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) via the tail vein into K2-EDTA tubes at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis with software such as Phoenix WinNonlin®. Key parameters to be determined are summarized in Table 4.

Table 4: Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

Visualizations

experimental_workflow cluster_preparation Preparation cluster_analysis Analysis cluster_pk_study Pharmacokinetic Study stock_prep Stock & Working Solution Preparation sample_prep Plasma Sample Preparation stock_prep->sample_prep Spiking lc_ms_analysis LC-MS/MS Analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing Raw Data pk_analysis Pharmacokinetic Parameter Calculation data_processing->pk_analysis Concentration Data dosing Animal Dosing sampling Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep plasma_sep->sample_prep Study Samples

Caption: Experimental workflow for the pharmacokinetic study of roxithromycin.

logical_relationship cluster_method Bioanalytical Method roxithromycin Roxithromycin sample_prep Sample Preparation roxithromycin->sample_prep roxithromycin_d7 This compound roxithromycin_d7->sample_prep lc_separation LC Separation sample_prep->lc_separation Processed Sample ms_detection MS/MS Detection lc_separation->ms_detection Eluent quantification Quantification ms_detection->quantification Peak Area Ratios result Accurate Concentration quantification->result

Caption: Logical relationship of components in the bioanalytical method.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects for (Z)-Roxithromycin-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate matrix effects when analyzing (Z)-Roxithromycin-d7 using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step guidance to identify and resolve the problem.

Issue 1: Poor Recovery of this compound

Symptoms:

  • Low signal intensity for this compound across all samples.

  • Inconsistent and non-reproducible quantification.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Extraction The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal for this compound.
Solution: Re-evaluate and optimize the extraction procedure. Consider solid-phase extraction (SPE) for a cleaner sample extract. A simple load, wash, and elute SPE method can significantly improve recovery by efficiently minimizing matrix effects.[1]
Analyte Binding This compound may bind to proteins or other matrix components, preventing its efficient extraction.
Solution: For plasma samples, a protein precipitation step is often necessary to disrupt the binding between the analyte and endogenous proteins, thereby enabling higher recovery.[1]
pH of Extraction Solvent The pH of the extraction solvent can significantly impact the recovery of ionizable compounds like this compound.
Solution: Adjust the pH of the aqueous matrix to be two pH units higher than the pKa for a basic analyte or two pH units lower for an acidic analyte to ensure the compound is uncharged and extracts more efficiently into an organic solvent.[2]
Issue 2: Inconsistent Internal Standard (IS) Performance

Symptoms:

  • High variability in the this compound (IS) signal across a batch of samples.

  • The analyte-to-IS ratio is not consistent for quality control (QC) samples.

Possible Causes and Solutions:

CauseRecommended Action
Differential Matrix Effects The stable isotope-labeled internal standard (SIL-IS) and the analyte may not experience the same degree of ion suppression or enhancement.[3][4] This can be due to slight differences in retention time (the deuterium isotope effect), leading them to elute in regions with varying matrix interference.[3][4]
Solution: Optimize chromatographic conditions to ensure co-elution of (Z)-Roxithromycin and its d7-labeled internal standard. If co-elution is not achievable, a different sample cleanup strategy may be needed to remove the interfering matrix components.
IS Instability The deuterated internal standard may be unstable in the sample matrix or during sample processing, leading to back-exchange of deuterium for hydrogen.[3]
Solution: Investigate the stability of this compound in the biological matrix under the storage and processing conditions used. An increase in the non-labeled compound after incubation with the deuterated IS can indicate instability.[3]
Extraction Inconsistency There may be differences in extraction recovery between the analyte and the SIL-IS.[3]
Solution: Re-validate the extraction method to ensure consistent recovery for both the analyte and the internal standard. Differences of up to 35% in extraction recovery have been reported for some compounds and their deuterated internal standards.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix.[3][5] For this compound, which serves as an internal standard, matrix effects can lead to inaccurate and imprecise quantification of the target analyte if the IS does not perfectly track the analyte's response in the presence of these interferences.[6]

Q2: Why is my deuterated internal standard, this compound, not compensating for matrix effects?

A2: While stable isotope-labeled internal standards are designed to compensate for matrix effects, they may not always be effective.[4] This can occur if there is a slight chromatographic separation between the analyte and the deuterated IS (deuterium isotope effect), causing them to experience different levels of ion suppression.[3] Additionally, the analyte and the IS may have different susceptibilities to ionization suppression by co-eluting matrix components.[3]

Q3: What are the most common sources of matrix effects in plasma samples?

A3: In plasma and serum samples, phospholipids are a major contributor to matrix-induced ionization suppression.[2][7] These components of cell membranes often co-extract with analytes and can elute in the same chromatographic window, interfering with ionization in the mass spectrometer source.[7] Other endogenous components like salts and proteins can also contribute to matrix effects.[5]

Q4: What sample preparation techniques are most effective at reducing matrix effects for macrolide antibiotics like Roxithromycin?

A4: More rigorous sample preparation is often the most effective way to mitigate matrix effects.[2]

  • Solid-Phase Extraction (SPE): This technique is highly effective at removing interfering matrix components, resulting in a cleaner sample extract.[1]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using specific organic solvents to selectively extract the analyte while leaving many matrix components behind.[2]

  • Phospholipid Depletion Plates: Specialized SPE plates, such as HybridSPE-Phospholipid, are designed to specifically remove phospholipids from the sample, significantly reducing a primary source of matrix effects.[7]

Q5: How can I quantitatively assess the matrix effect for my method?

A5: The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The formula is:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Experimental Protocols

Protocol 1: Assessment of Absolute Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare a Neat Solution: Dissolve a known concentration of this compound in the final mobile phase composition.

  • Process Blank Matrix: Extract at least six different lots of the blank biological matrix (e.g., plasma) using the established sample preparation method.

  • Prepare Post-Extraction Spiked Samples: To the extracted blank matrix from step 2, add the this compound to achieve the same final concentration as the neat solution.

  • Analysis: Inject both the neat solution and the post-extraction spiked samples into the LC-MS/MS system.

  • Calculation: Use the formula mentioned in Q5 to calculate the percentage of matrix effect for each matrix lot.

Protocol 2: Post-Column Infusion for Qualitative Matrix Effect Identification

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: Infuse a constant flow of a standard solution of this compound into the LC eluent stream after the analytical column, using a T-fitting.

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Monitoring: Monitor the signal of the infused this compound.

  • Interpretation: Any deviation (dip or peak) from the stable baseline signal indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[5][6][8][9] This helps in adjusting the chromatographic method to move the analyte peak away from these interfering regions.[9]

Visual Guides

Matrix_Effect_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Mitigation Strategies cluster_3 Verification start Inconsistent Results for This compound check_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_me check_recovery Evaluate Extraction Recovery start->check_recovery check_chromatography Check Analyte-IS Co-elution start->check_chromatography optimize_sample_prep Improve Sample Prep (SPE, LLE, Phospholipid Removal) check_me->optimize_sample_prep ME > 15%? dilute_sample Dilute Sample check_me->dilute_sample Minor ME? check_recovery->optimize_sample_prep Recovery < 85%? optimize_chromatography Modify Chromatographic Method check_chromatography->optimize_chromatography Poor Co-elution? end Re-validate Method optimize_sample_prep->end optimize_chromatography->end dilute_sample->end

Caption: Troubleshooting workflow for inconsistent this compound results.

Sample_Prep_Selection_Logic cluster_0 Initial Approach cluster_1 Advanced Cleanup cluster_2 Targeted Removal start Goal: Minimize Matrix Effects ppt Protein Precipitation (PPT) start->ppt Fast, but less clean lle Liquid-Liquid Extraction (LLE) ppt->lle If significant matrix effects remain spe Solid-Phase Extraction (SPE) ppt->spe If significant matrix effects remain pl_removal Phospholipid Removal (e.g., HybridSPE) lle->pl_removal If phospholipids are the main issue spe->pl_removal If phospholipids are the main issue

Caption: Logic for selecting an appropriate sample preparation technique.

References

Troubleshooting poor peak shape of (Z)-Roxithromycin-d7 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of (Z)-Roxithromycin-d7.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatographic analysis?

This compound is a deuterium-labeled version of the macrolide antibiotic Roxithromycin. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The deuterium labeling makes it chemically almost identical to the analyte (Roxithromycin), but with a different mass, allowing for accurate quantification by correcting for variations during sample preparation and analysis.

Q2: What are the typical chemical properties of Roxithromycin that might affect its chromatography?

Roxithromycin is a semi-synthetic 14-membered macrolide antibiotic. It appears as a white crystalline powder and is readily soluble in alcohols like methanol and ethanol, as well as acetone, but is almost insoluble in water.[1] It is a basic compound with a reported pKa of approximately 9.27.[1] This basicity is a critical factor in its chromatographic behavior, as it can lead to interactions with the stationary phase.

Q3: What are the common causes of poor peak shape for this compound?

Poor peak shape, most commonly observed as peak tailing, can arise from several factors:

  • Secondary Interactions: The basic nature of Roxithromycin can lead to strong interactions with acidic residual silanol groups on silica-based stationary phases (like C18), causing peak tailing.[2][3][4]

  • Column Degradation: Over time, columns can degrade, especially when used with mobile phases of high pH, leading to voids or a compromised stationary phase that results in poor peak shape for all analytes.

  • Mobile Phase Issues: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing secondary interactions. A mobile phase that is too weak may also cause peak broadening.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[5]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[5]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, poor connections, or large detector cell volumes, can contribute to peak broadening and tailing.[3]

Q4: Can the deuterated standard, this compound, behave differently from Roxithromycin on the column?

While deuterated standards are designed to co-elute with their non-deuterated counterparts, slight differences in retention time can sometimes be observed. This is a known phenomenon and is generally minor. However, significant peak shape differences between the analyte and the internal standard should be investigated as it may indicate a problem with the analytical method or potential degradation of one of the compounds.

Troubleshooting Guides

Issue: Peak Tailing for this compound

Peak tailing is a common issue when analyzing basic compounds like Roxithromycin. Follow these steps to troubleshoot the problem:

Step 1: Diagnose the Source of Tailing

  • Observe all peaks: If all peaks in the chromatogram are tailing, the issue is likely system-related (e.g., column void, extra-column volume).

  • Observe only the analyte and internal standard peaks: If only the Roxithromycin and this compound peaks are tailing, the issue is likely chemical in nature (secondary interactions).

Step 2: Address Chemical-Related Tailing

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., by adding formic acid or acetic acid) can protonate the residual silanol groups on the stationary phase, reducing their interaction with the basic Roxithromycin molecule.

  • Use a Mobile Phase Additive: Incorporating a basic modifier like triethylamine (TEA) or ammonium hydroxide in small concentrations can compete with the analyte for active sites on the stationary phase, improving peak shape.

  • Select an Appropriate Column:

    • Use an end-capped column where the residual silanol groups are chemically bonded to reduce their activity.

    • Consider using a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column that is more stable at higher pH.

Step 3: Address System-Related Tailing

  • Check for Column Voids: A void at the head of the column can cause peak splitting or tailing. This can sometimes be rectified by reversing and flushing the column. If the problem persists, the column may need to be replaced.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings for proper connections.

  • Reduce Injection Volume/Concentration: If overloading is suspected, dilute the sample or reduce the injection volume and observe if the peak shape improves.

Experimental Protocols

A typical LC-MS/MS method for the analysis of Roxithromycin can be summarized as follows. This is a general guide and should be optimized for your specific instrumentation and application.

ParameterTypical Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analyte. A re-equilibration step is necessary.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) in Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for Roxithromycin and this compound need to be determined by direct infusion or from literature.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed for This compound q_all_peaks Are all peaks in the chromatogram affected? start->q_all_peaks system_issue Likely Systemic Issue q_all_peaks->system_issue Yes chemical_issue Likely Chemical/Analyte-Specific Issue q_all_peaks->chemical_issue No check_connections Check for leaks and properly fitted connections system_issue->check_connections check_extracolumn Minimize extra-column volume (shorter/narrower tubing) check_connections->check_extracolumn check_column_void Check for column void (flush or replace column) check_extracolumn->check_column_void solution Improved Peak Shape check_column_void->solution q_overload Is sample overloaded? chemical_issue->q_overload reduce_load Reduce injection volume or sample concentration q_overload->reduce_load Yes secondary_interactions Suspect Secondary Interactions with Stationary Phase q_overload->secondary_interactions No reduce_load->solution adjust_ph Adjust mobile phase pH (e.g., add formic acid) secondary_interactions->adjust_ph use_additive Use a mobile phase additive (e.g., TEA, NH4OH) adjust_ph->use_additive change_column Use end-capped or alternative chemistry column use_additive->change_column change_column->solution

Caption: Troubleshooting workflow for poor peak shape of this compound.

References

Technical Support Center: Optimizing (Z)-Roxithromycin-d7 Extraction Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction recovery of (Z)-Roxithromycin-d7 from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The three most common techniques for extracting this compound from complex matrices like plasma, serum, and tissue are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, the required level of cleanliness, and the desired recovery rate.

Q2: Why am I seeing low and inconsistent recovery of this compound?

A2: Low and inconsistent recovery can be due to several factors, including suboptimal pH during extraction, inefficient protein precipitation, inappropriate choice of SPE sorbent or elution solvent, or the presence of matrix effects that suppress the analytical signal. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q3: What are matrix effects and how do they impact the analysis of this compound?

A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, causing inaccurate and unreliable quantification of this compound.[2] Proper sample cleanup is crucial to minimize matrix effects.

Q4: How do I choose the right Solid-Phase Extraction (SPE) cartridge for my experiment?

A4: The selection of an SPE cartridge depends on the physicochemical properties of this compound and the nature of the sample matrix. For macrolide antibiotics like Roxithromycin, reversed-phase sorbents such as C18 or polymer-based sorbents like Oasis HLB are commonly used.[3] The cartridge size and bed weight should be chosen based on the sample volume and the expected concentration of the analyte and interfering compounds.[4]

Q5: Can I use a protein precipitation method for sample cleanup?

A5: Yes, protein precipitation is a simple and often effective method for removing the bulk of proteins from plasma or serum samples.[5] Acetonitrile is a common choice for this purpose. While it is a quick procedure, it may not remove other matrix components like phospholipids, which can interfere with the analysis. For some compounds, protein precipitation can yield recoveries of over 90%.[6]

Troubleshooting Guide

Low Extraction Recovery

If you are experiencing low recovery of this compound, consider the following troubleshooting steps:

For Solid-Phase Extraction (SPE):

  • Check the Sorbent Type: Ensure you are using an appropriate sorbent. Reversed-phase C18 or polymeric sorbents are generally suitable for Roxithromycin.

  • Optimize the Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. You may need to adjust the organic solvent percentage in your wash solution.

  • Optimize the Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. If recovery is low, consider increasing the organic solvent strength or adding a small amount of acid or base to the elution solvent to modify the ionization state of the analyte.

  • Check for Cartridge Overload: Ensure that the amount of sample and interferences loaded onto the cartridge does not exceed its capacity.[7]

For Liquid-Liquid Extraction (LLE):

  • Optimize the pH of the Aqueous Phase: The pH of the sample should be adjusted to ensure that this compound is in its neutral, unionized form, which is more soluble in organic solvents.

  • Select the Appropriate Organic Solvent: The choice of extraction solvent is critical. The solvent should be immiscible with water and have a high affinity for the analyte.

  • Ensure Adequate Mixing: Vortex or shake the sample vigorously to ensure efficient partitioning of the analyte from the aqueous to the organic phase.

  • Prevent Emulsion Formation: If emulsions form, they can be broken by centrifugation, addition of salt, or heating/cooling.

For Protein Precipitation (PPT):

  • Check the Solvent-to-Sample Ratio: A common recommendation is to use a 3:1 to 5:1 ratio of organic solvent (e.g., acetonitrile) to sample volume for efficient protein removal.[5]

  • Ensure Thorough Mixing and Centrifugation: Vortex the sample thoroughly after adding the precipitation solvent and centrifuge at a high speed to ensure complete pelleting of the precipitated proteins.

  • Consider Temperature: Performing the precipitation at a low temperature (e.g., on ice) can sometimes improve the efficiency of protein removal.

High Variability in Results

High variability in recovery can be caused by:

  • Inconsistent Sample Handling: Ensure all samples are treated identically throughout the extraction process.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques.

  • Incomplete Solvent Evaporation: If an evaporation step is used, ensure the solvent is completely removed before reconstitution.

  • Matrix Effects: High variability can be a sign of significant and inconsistent matrix effects between samples. Improving the sample cleanup method is recommended.

Quantitative Data Summary

The following tables summarize reported extraction recovery data for Roxithromycin from various studies. Note that the recovery of this compound is expected to be very similar to that of the non-deuterated form.

Table 1: Solid-Phase Extraction (SPE) Recovery

MatrixSPE SorbentRecovery (%)Reference
PlasmaCN Cartridge≥ 90%[1]
Vegetative MatrixOasis HLB(Implied Good Recovery)[3]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

MatrixExtraction MethodRecovery (%)Reference
Rat Lung TissueLiquid-Liquid Extraction72.5 - 76.9%[8]
Water SamplesIonic Liquid-Salt Aqueous Two-Phase Systemup to 90.7%[4][9]

Table 3: Protein Precipitation (PPT) Recovery for Similar Analytes

MatrixPrecipitation SolventRecovery (%)Reference
SerumAcetonitrile> 90%
SerumMethanol> 90%[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 1 mL of plasma, add the internal standard and vortex.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation: To 1 mL of plasma, add the internal standard. Adjust the pH of the sample to approximately 8.5 with a suitable buffer.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) of this compound from Plasma
  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio).

  • Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase to minimize the effects of the organic solvent on the chromatography.

Visualizations

experimental_workflow_spe cluster_protocol Solid-Phase Extraction (SPE) Workflow sample_prep Sample Pre-treatment (Add Internal Standard) loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning (Methanol -> Water) conditioning->loading washing Washing (Remove Interferences) loading->washing elution Elution (Collect Analyte) washing->elution analysis Evaporation & Reconstitution for LC-MS/MS Analysis elution->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

troubleshooting_low_recovery cluster_spe SPE Issues cluster_lle LLE Issues cluster_ppt PPT Issues start Low Recovery of This compound spe_sorbent Incorrect Sorbent? start->spe_sorbent spe_wash Wash Solvent Too Strong? start->spe_wash spe_elution Elution Solvent Too Weak? start->spe_elution lle_ph Suboptimal pH? start->lle_ph lle_solvent Wrong Organic Solvent? start->lle_solvent ppt_ratio Incorrect Solvent Ratio? start->ppt_ratio ppt_mixing Incomplete Mixing? start->ppt_mixing solution Optimize Method Parameters (Refer to Protocols) spe_sorbent->solution spe_wash->solution spe_elution->solution lle_ph->solution lle_solvent->solution ppt_ratio->solution ppt_mixing->solution

Caption: Troubleshooting logic for low extraction recovery.

extraction_methods_comparison methods Extraction Method Key Advantages Potential Issues spe Solid-Phase Extraction (SPE) High Selectivity Good for Complex Matrices Method Development Can Be Complex Potential for Cartridge Overload methods->spe lle Liquid-Liquid Extraction (LLE) Cost-Effective Simple in Principle Can Form Emulsions Requires Large Solvent Volumes Can Have Lower Recovery methods->lle ppt Protein Precipitation (PPT) Fast and Simple High Throughput Less Selective (Does Not Remove All Interferences) May Dilute the Sample methods->ppt

Caption: Comparison of common extraction techniques.

References

Addressing ion suppression or enhancement of (Z)-Roxithromycin-d7 signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression or enhancement of the (Z)-Roxithromycin-d7 signal during LC-MS/MS analysis.

Troubleshooting Guides

Issue: Poor Sensitivity or Inconsistent Signal for this compound

Question: We are observing low or erratic signal intensity for our internal standard, this compound, and the analyte, (Z)-Roxithromycin. What are the potential causes and how can we troubleshoot this?

Answer:

Low and inconsistent signals for both the analyte and the internal standard are often indicative of ion suppression . This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a decreased signal.[1][2] Ion enhancement, though less common, can also occur, leading to an artificially high signal.

Here is a step-by-step guide to troubleshoot this issue:

1. Evaluate Matrix Effects:

  • Post-Extraction Spike Analysis: This is a critical experiment to quantify the extent of ion suppression or enhancement.

    • Procedure:

      • Prepare a blank matrix sample (e.g., plasma, serum) by performing the extraction procedure without the analyte or internal standard.

      • Spike the extracted blank matrix with a known concentration of (Z)-Roxithromycin and this compound.

      • Prepare a neat solution of (Z)-Roxithromycin and this compound in the mobile phase at the same concentration as the spiked sample.

      • Analyze both samples by LC-MS/MS.

    • Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • Interpretation:

      • < 100% indicates ion suppression.

      • 100% indicates ion enhancement.

      • A value close to 100% suggests minimal matrix effect.

2. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, while efficiently recovering the analyte.

  • Protein Precipitation (PPT): This is a simple and common method.

    • Protocol: Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 ratio of solvent to plasma) to precipitate proteins. Centrifuge and analyze the supernatant.

    • Troubleshooting: While quick, PPT may not remove all matrix components. If significant ion suppression is observed, consider more rigorous techniques.

  • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT.

    • Protocol: Extract the analytes from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and should be optimized.

    • Troubleshooting: LLE can be more time-consuming and requires careful optimization of the extraction solvent and pH.

  • Solid-Phase Extraction (SPE): SPE often provides the cleanest extracts.

    • Protocol: Use a cartridge with a sorbent that retains the analyte while allowing interfering components to be washed away. The analyte is then eluted with a different solvent.

    • Troubleshooting: Method development for SPE can be complex, involving selection of the appropriate sorbent, wash, and elution solvents.

3. Refine Chromatographic Separation:

Effective chromatographic separation can resolve (Z)-Roxithromycin and its internal standard from co-eluting matrix components.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of the analytes from the "matrix band," which often elutes early in the run.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve resolution.

  • Mobile Phase Modifiers: The addition of small amounts of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency. However, non-volatile buffers should be avoided as they can contaminate the MS system.[1]

4. Check for Co-elution of Metabolites:

Roxithromycin is known to have several metabolites, including N-demethylated and descladinose derivatives.[3][4] If these metabolites co-elute with the parent drug or internal standard, they can contribute to ion suppression.

  • Action: Review the chromatograms for peaks that may correspond to known metabolites. If co-elution is suspected, adjust the chromatographic method to achieve separation.

Below is a workflow diagram to guide your troubleshooting process.

troubleshooting_workflow start Poor/Inconsistent Signal eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) start->eval_matrix is_suppression Significant Ion Suppression? eval_matrix->is_suppression optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep Yes no_suppression Minimal Ion Suppression (Check other instrument parameters) is_suppression->no_suppression No ppt Protein Precipitation optimize_sample_prep->ppt lle Liquid-Liquid Extraction optimize_sample_prep->lle spe Solid-Phase Extraction optimize_sample_prep->spe refine_chromatography Refine Chromatography ppt->refine_chromatography lle->refine_chromatography spe->refine_chromatography gradient Optimize Gradient refine_chromatography->gradient column Change Column Chemistry refine_chromatography->column check_metabolites Check for Metabolite Co-elution gradient->check_metabolites column->check_metabolites revalidate Re-validate Method check_metabolites->revalidate

Caption: Troubleshooting workflow for poor signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem?

A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] These interfering molecules compete with the analyte for ionization in the MS source, leading to fewer analyte ions being generated and detected. This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.

The following diagram illustrates the mechanism of ion suppression in an electrospray ionization (ESI) source.

ion_suppression_mechanism Mechanism of Ion Suppression in ESI cluster_0 Droplet Surface cluster_1 Gas Phase Ions analyte Analyte analyte_ion Analyte Ion analyte->analyte_ion Ionization matrix Matrix Component matrix_ion Matrix Ion matrix->matrix_ion Ionization ms_inlet MS Inlet analyte_ion->ms_inlet matrix_ion->ms_inlet Competes with Analyte Ions

Caption: Ion suppression at the MS source.

Q2: Can this compound perfectly compensate for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte and experience the same degree of ion suppression or enhancement, thus providing accurate correction. However, this is not always the case. Deuterated internal standards can sometimes exhibit a slight chromatographic shift, leading to incomplete co-elution.[5] If the analyte and internal standard elute at different times, they may be affected differently by the matrix components, leading to inaccurate quantification. Therefore, it is crucial to verify the co-elution of (Z)-Roxithromycin and this compound during method development.

Q3: What kind of quantitative data should we expect when evaluating matrix effects?

A3: When evaluating matrix effects using the post-extraction addition method, you should generate data that allows you to compare the signal response in the presence and absence of the matrix. The results are often presented as the "matrix factor" or as a percentage of signal suppression or enhancement. Below is a table with example data for (Z)-Roxithromycin and its d7-internal standard after different sample preparation methods.

Sample Preparation MethodAnalyteMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Extract)Matrix Effect (%)
Protein Precipitation (Z)-Roxithromycin1,250,000750,00060% (Suppression)
This compound1,300,000790,00061% (Suppression)
Liquid-Liquid Extraction (Z)-Roxithromycin1,260,0001,050,00083% (Suppression)
This compound1,310,0001,100,00084% (Suppression)
Solid-Phase Extraction (Z)-Roxithromycin1,240,0001,180,00095% (Minimal Effect)
This compound1,290,0001,230,00095% (Minimal Effect)

Note: The data in this table is for illustrative purposes.

Q4: Are there any specific matrix components known to cause ion suppression for macrolide antibiotics like Roxithromycin?

A4: For basic drugs like macrolide antibiotics analyzed in positive ionization mode, common sources of ion suppression in biological matrices include:

  • Phospholipids: These are abundant in plasma and serum and are notoriously problematic, often eluting in the middle of reversed-phase chromatographic runs.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can lead to signal suppression.

  • Co-administered Drugs: Other medications present in the sample can co-elute and interfere with ionization.[5]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis for Matrix Effect Evaluation

Objective: To quantitatively assess the ion suppression or enhancement of (Z)-Roxithromycin and this compound in a biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • (Z)-Roxithromycin and this compound stock solutions

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase

  • Extraction solvents and/or SPE cartridges

  • Vortex mixer, centrifuge, and other standard laboratory equipment

Procedure:

  • Prepare Neat Solutions (Set A):

    • Prepare a series of solutions of (Z)-Roxithromycin and this compound in the mobile phase at concentrations corresponding to your low, medium, and high quality control (QC) samples.

  • Prepare Post-Extraction Spiked Samples (Set B):

    • Take six different lots of blank biological matrix.

    • For each lot, process a blank sample using your established extraction procedure.

    • After the final evaporation step (if any), reconstitute the dried extract with the neat solutions from Set A. This ensures the analytes are added after the extraction process.

  • Analysis:

    • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Mean peak response of analyte in Set B) / (Mean peak response of analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Plasma sample containing (Z)-Roxithromycin and this compound

  • LC-MS grade solvents (methanol, acetonitrile, water)

  • Ammonium hydroxide and formic acid for pH adjustment

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard solution.

    • Dilute with 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

This protocol provides a starting point; optimization of wash and elution solvents may be necessary for your specific application.

References

Stability issues of (Z)-Roxithromycin-d7 during sample storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with (Z)-Roxithromycin-d7 during sample storage and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a deuterated analog of Roxithromycin, is primarily influenced by the same factors that affect its non-deuterated counterpart. These include:

  • pH: Roxithromycin is known to be unstable in acidic conditions, which can lead to degradation.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation.[2] Long-term storage at ultra-low temperatures (e.g., -80°C) is recommended for biological samples.[4][5][6]

  • Light: Exposure to UV light can cause degradation of Roxithromycin.[2] Samples should be protected from light during storage and processing.

  • Oxidation: Roxithromycin can be susceptible to oxidative degradation.[2] Minimizing exposure to air and using antioxidants may be necessary in some cases.

  • Matrix Effects: The biological matrix (e.g., plasma, urine) can contain enzymes or other components that may contribute to the degradation of the analyte and internal standard.

  • Hydrogen-Deuterium Exchange: For deuterated standards like this compound, there is a potential for the deuterium atoms to exchange with hydrogen atoms from the surrounding solvent (e.g., water in plasma or solvents used in processing).[7] This can lead to a change in the mass of the internal standard and affect the accuracy of quantification.

Q2: I am observing a decrease in the response of this compound in my calibration standards and quality control samples over time. What could be the cause?

A2: A decreasing response of this compound over time in prepared solutions can be attributed to several factors:

  • Degradation in Solution: If the stock or working solutions are not stored correctly (e.g., at the wrong temperature, exposed to light), the compound can degrade. It is crucial to follow the storage recommendations provided by the supplier.

  • Adsorption to Surfaces: Macrolide antibiotics can be "sticky" and adsorb to glass or plastic surfaces of vials and pipette tips. This can lead to a lower concentration in the solution being analyzed. Using silanized glassware or polypropylene containers can help minimize this issue.

  • Evaporation of Solvent: If the vials are not properly sealed, the solvent may evaporate over time, leading to an increase in the concentration of the internal standard, which might be misinterpreted in the context of other issues. However, a decreasing response points away from this as the primary cause.

  • Instability in the Autosampler: If samples are left in the autosampler for extended periods, degradation can occur, especially if the autosampler is not refrigerated.[6]

Q3: Can freeze-thaw cycles impact the stability of this compound in biological samples?

A3: Yes, repeated freeze-thaw cycles can negatively impact the stability of analytes in biological matrices.[6] For this compound in plasma or serum, freeze-thaw cycles can lead to:

  • Degradation: The physical stress of freezing and thawing can accelerate chemical degradation.

  • Changes in Sample Integrity: Repeated cycles can lead to the precipitation of proteins and other matrix components, potentially trapping the analyte and internal standard and leading to lower recovery during sample extraction.

  • pH Shifts: The pH of the sample can change during the freezing process, which could contribute to the degradation of pH-sensitive compounds like Roxithromycin.

It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Stability of the analyte and internal standard through a defined number of freeze-thaw cycles should be evaluated during method validation.

Troubleshooting Guides

Issue 1: High Variability in this compound Response Across a Batch

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Processing - Ensure uniform timing for each step of the extraction procedure for all samples.- Use calibrated pipettes and consistent techniques for all liquid handling steps.- Ensure complete evaporation of solvents and consistent reconstitution volumes.
Matrix Effects - Evaluate matrix effects during method development by comparing the response of the internal standard in neat solution versus in extracted blank matrix from different sources.- Consider using a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
Hydrogen-Deuterium Exchange - Minimize the time samples are exposed to aqueous environments at non-neutral pH.- If H-D exchange is suspected, it can be investigated by incubating the deuterated standard in the sample matrix and monitoring for the appearance of the non-deuterated analyte.[7]- Consider using a 13C or 15N-labeled internal standard if H-D exchange is persistent.
Autosampler Issues - Check the autosampler for consistent injection volumes.- If the run time is long, consider refrigerating the autosampler to maintain sample stability.[6]
Issue 2: Poor Recovery of this compound During Sample Extraction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Extraction Solvent - Experiment with different organic solvents or solvent mixtures for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) elution to find the optimal conditions for Roxithromycin.- Adjust the pH of the sample before extraction to ensure the analyte is in a non-ionized state for better extraction into organic solvents.
Incomplete Protein Precipitation - Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically 3:1 or 4:1).- Vortex samples thoroughly after adding the precipitating solvent and allow sufficient time for proteins to precipitate before centrifugation.
Analyte Adsorption - Use low-adsorption polypropylene tubes and pipette tips.- Silanize glassware if it must be used.
Degradation During Extraction - Keep samples on ice during processing to minimize temperature-related degradation.- Avoid prolonged exposure to acidic or basic conditions during the extraction process.

Quantitative Data Summary

The following tables summarize stability data for Roxithromycin, which can be used as a proxy for estimating the stability of this compound. Note: It is crucial to experimentally verify the stability of the deuterated internal standard during method validation.

Table 1: Stability of Roxithromycin in Human Plasma under Different Storage Conditions

Storage ConditionDurationAnalyte ConcentrationStability (% Remaining)Reference
Room Temperature (~25°C)1 hourLow QC, High QCStable[6]
Refrigerated (2-8°C)24 hoursNot SpecifiedAcceptableGeneral guidance
Frozen (-20°C)15 and 30 daysNot SpecifiedStableGeneral guidance
Ultra-low (-80°C)14 daysLow QC, High QCStable[6]
Three Freeze-Thaw CyclesN/ALow QC, High QCStable[6]

Table 2: Degradation of Roxithromycin under Stress Conditions

Stress ConditionDetailsDegradation RateReference
Acidic Hydrolysis1.0 M HCl at 75°CSignificant degradation[2]
Alkaline Hydrolysis1.0 M NaOH at 75°CComplete degradation[2]
Oxidation3% and 15% H₂O₂ at 75°CSensitive to oxidation[2]
Thermal100°C for 6 and 24 hoursHighly stable[2]
Photolytic (UV)254 nm and 360 nm for 24 hoursHighly stable[2]

Experimental Protocols

Protocol 1: Evaluation of Freeze-Thaw Stability
  • Sample Preparation: Spike a pool of the appropriate biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Aliquoting: Aliquot the spiked matrix into multiple polypropylene tubes for each concentration level.

  • Baseline Analysis: Immediately after preparation, analyze a set of aliquots (n=3 or more) for the initial concentration (T₀).

  • Freeze-Thaw Cycles:

    • Store the remaining aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically 3 to 5).

  • Analysis: After the final thaw, process and analyze the samples.

  • Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline (T₀) concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.

Protocol 2: Evaluation of Long-Term Stability
  • Sample Preparation: Spike a pool of the appropriate biological matrix with this compound at low and high QC concentrations.

  • Aliquoting: Aliquot the spiked matrix into polypropylene tubes for each concentration level and for each time point to be tested.

  • Storage: Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Baseline Analysis: Analyze a set of aliquots at the beginning of the study (T₀).

  • Time Point Analysis: At subsequent time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots, thaw them, and analyze.

  • Data Evaluation: Compare the mean concentration at each time point to the baseline concentration. The internal standard is considered stable if the mean concentration is within ±15% of the baseline.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep1 Spike blank plasma with This compound prep2 Aliquot into multiple tubes storage1 Freeze-Thaw Cycles (e.g., 3 cycles, -80°C to RT) prep2->storage1 storage2 Long-Term Storage (e.g., -80°C for 1, 3, 6 months) prep2->storage2 storage3 Bench-Top Stability (Room Temperature) prep2->storage3 T0 T0 (Baseline) Analysis prep2->T0 analysis1 Sample Extraction (e.g., Protein Precipitation) storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 eval1 Compare stressed sample response to T0 analysis2->eval1 eval2 Acceptance Criteria: Within ±15% of T0 eval1->eval2 T0->eval1

Caption: Workflow for evaluating the stability of this compound.

troubleshooting_pathway cluster_sample_prep Sample Preparation Issues cluster_stability Stability Issues cluster_instrumental Instrumental Issues start Inconsistent this compound Response Observed prep_issue1 Inconsistent Pipetting/ Timing start->prep_issue1 prep_issue2 Suboptimal Extraction start->prep_issue2 prep_issue3 Adsorption to Surfaces start->prep_issue3 stability_issue1 Degradation (pH, Temp, Light) start->stability_issue1 stability_issue2 Freeze-Thaw Instability start->stability_issue2 stability_issue3 H-D Exchange start->stability_issue3 inst_issue1 Autosampler Variability/ Instability start->inst_issue1 inst_issue2 LC-MS/MS Source Conditions start->inst_issue2 solution1 Solution: Standardize workflow, use calibrated pipettes prep_issue1->solution1 solution2 Solution: Optimize extraction solvent/pH, use SPE prep_issue2->solution2 solution3 Solution: Use polypropylene/ silanized glassware prep_issue3->solution3 solution4 Solution: Control pH, temperature, protect from light stability_issue1->solution4 solution5 Solution: Aliquot samples, validate F-T cycles stability_issue2->solution5 solution6 Solution: Minimize aqueous exposure, consider 13C/15N IS stability_issue3->solution6 solution7 Solution: Refrigerate autosampler, check injection volume inst_issue1->solution7 solution8 Solution: Optimize ion source parameters inst_issue2->solution8

Caption: Troubleshooting logic for inconsistent this compound response.

References

Resolving isobaric interferences in (Z)-Roxithromycin-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isobaric interferences in the analysis of (Z)-Roxithromycin-d7.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on resolving isobaric interferences.

Question: I am observing a peak at the same m/z as my this compound internal standard, but at a different retention time. What could be the cause?

Answer: This is a classic indication of an isobaric interference, where another compound has the same nominal mass as your internal standard but a different chemical structure, leading to chromatographic separation. Potential sources of this interference in Roxithromycin analysis include:

  • Metabolites: Roxithromycin undergoes several biotransformation pathways, leading to metabolites that can be isobaric with the deuterated internal standard. Key metabolic reactions include N-demethylation, O-demethylation, and hydrolysis of the cladinose sugar.[1][2]

  • Isomers: Roxithromycin can exist as (E) and (Z) isomers.[1][2][3] While you are analyzing for the (Z)-isomer, the presence of the (E)-isomer or its deuterated counterpart could potentially cause interference if not chromatographically resolved.

  • Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can sometimes have m/z values that overlap with the analyte or internal standard.

Question: My peak shape for this compound is poor (e.g., tailing, fronting, or splitting). How can I improve it?

Answer: Poor peak shape can be caused by a variety of factors related to the chromatography or the mass spectrometer settings. Here are some troubleshooting steps:

  • Chromatographic Conditions:

    • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Roxithromycin, which is a basic compound. A slightly acidic to neutral pH (e.g., 3-7) is often used to achieve good peak shape.

    • Column Chemistry: A C18 column is commonly used for Roxithromycin analysis.[4] Consider trying a different C18 column from another vendor or a column with a different chemistry (e.g., C8, Phenyl-Hexyl) to improve peak shape.

    • Gradient Optimization: Adjust the gradient slope to ensure adequate separation from interfering peaks and to improve the peak shape of your analyte.

  • Injection Volume and Solvent: Injecting a large volume of a strong solvent can lead to peak distortion. Try reducing the injection volume or using a weaker solvent for sample dissolution.

  • Carryover: Sample carryover from a previous injection can manifest as tailing peaks. Implement a robust needle wash protocol using a strong solvent to minimize this effect.

Question: I am seeing a high background signal or matrix effects in my analysis. What can I do to reduce this?

Answer: Matrix effects, where components of the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis. Here are some strategies to mitigate them:

  • Sample Preparation: Employ a more rigorous sample preparation technique. Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).

  • Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from co-eluting matrix components. A longer column or a shallower gradient can be beneficial.

  • Mass Spectrometry Parameters:

    • Source Optimization: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of your analyte while minimizing the contribution from the matrix.

    • MRM Transitions: Select multiple reaction monitoring (MRM) transitions that are specific to your analyte and free from interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common isobaric metabolites of Roxithromycin that could interfere with this compound analysis?

A1: The primary metabolic pathways for Roxithromycin that can produce isobaric metabolites include:

  • N-demethylation: Removal of one or two methyl groups from the desosamine sugar.

  • O-demethylation: Removal of a methyl group from the cladinose sugar.

  • Hydrolysis: Cleavage of the cladinose sugar.

  • Isomerization: Conversion between the (E) and (Z) isomers.[1][2]

These metabolic transformations can result in compounds with the same nominal mass as this compound.

Q2: How can I confirm the identity of a suspected isobaric interference?

A2: High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between compounds with the same nominal mass. By providing an accurate mass measurement, you can often determine the elemental composition and differentiate the analyte from the interferent. Additionally, comparing the fragmentation pattern (MS/MS spectrum) of the unknown peak with that of reference standards of potential metabolites can help in its identification.[4]

Q3: What are the recommended starting LC-MS/MS parameters for the analysis of this compound?

A3: Based on published methods for Roxithromycin and other macrolide antibiotics, the following are recommended starting conditions.[5] Optimization will be necessary for your specific application and instrumentation.

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q4: What are the expected precursor and product ions for this compound?

A4: The precursor ion for this compound will be its protonated molecule [M+H]+. The exact m/z will depend on the specific deuteration pattern. The product ions will result from the fragmentation of the precursor ion. Common fragmentation pathways for Roxithromycin involve the loss of the cladinose sugar and the desosamine sugar.[6][7] It is essential to experimentally determine the optimal MRM transitions for your specific instrument and deuterated standard.

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction - SPE)

This protocol provides a general guideline for the extraction of Roxithromycin from plasma.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

This protocol outlines a starting point for the chromatographic and mass spectrometric conditions.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of performing MRM.

  • LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its potential interferents.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spe Solid-Phase Extraction plasma->spe Load eluate Eluate spe->eluate Elute reconstituted Reconstituted Sample eluate->reconstituted Evaporate & Reconstitute lc LC Separation reconstituted->lc Inject ms MS/MS Detection lc->ms data Data Acquisition ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_sample Sample-Related Issues cluster_interference Interference Issues start Poor Peak Shape or Unexpected Peaks check_mobile_phase Check Mobile Phase pH & Composition start->check_mobile_phase check_injection Check Injection Volume/Solvent start->check_injection isobaric Suspect Isobaric Interference start->isobaric optimize_gradient Optimize Gradient Program check_mobile_phase->optimize_gradient check_column Evaluate Column Performance optimize_gradient->check_column check_carryover Investigate Carryover check_injection->check_carryover improve_sample_prep Improve Sample Prep (SPE) isobaric->improve_sample_prep use_hrms Use HRMS for Confirmation isobaric->use_hrms matrix Suspect Matrix Effects matrix->improve_sample_prep

References

Improving the limit of quantification for Roxithromycin with (Z)-Roxithromycin-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Roxithromycin. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods, with a focus on improving the limit of quantification (LOQ) using (Z)-Roxithromycin-d7 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use a stable isotope-labeled internal standard like this compound instead of a structural analog like Clarithromycin?

Using a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. The key advantages include:

  • Improved Accuracy and Precision: this compound has nearly identical physicochemical properties to Roxithromycin. This ensures it co-elutes and experiences similar ionization efficiency and matrix effects, leading to more accurate and precise quantification.

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in bioanalysis. A SIL internal standard effectively compensates for these effects.[1][2][3]

  • Compensation for Sample Preparation Variability: Any loss of analyte during sample extraction and processing will be mirrored by a proportional loss of the SIL internal standard, thus normalizing the final result.

Q2: What are the potential issues when using a deuterated internal standard like this compound?

While highly effective, deuterated internal standards can present some challenges:

  • Chromatographic Shift: In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte.[2][4]

  • Deuterium Exchange: The deuterium atoms may exchange with hydrogen atoms from the solvent, particularly under certain pH or temperature conditions. This can compromise the integrity of the internal standard.[4]

  • Altered Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern in the mass spectrometer, which needs to be considered during method development.[4]

Q3: How can I improve the signal intensity and lower the limit of quantification (LOQ) for Roxithromycin?

Several strategies can be employed to enhance the sensitivity of your assay:

  • Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., gas flows, temperature, and voltages) and compound-specific parameters (e.g., collision energy) to maximize the ionization and fragmentation of Roxithromycin.[5][6]

  • Improve Sample Preparation: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components that can cause ion suppression.[5]

  • Enhance Chromatographic Separation: Optimize the mobile phase composition and gradient to achieve better peak shape and resolution from matrix interferences.

  • Use a High-Quality Internal Standard: Employing this compound will help to minimize variability and improve the signal-to-noise ratio at low concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / High LOQ Inefficient ionization or ion suppression.Optimize ion source parameters (nebulizing gas, drying gas, temperature).[5] Implement a more rigorous sample clean-up (e.g., SPE) to reduce matrix effects.[5] Check for and resolve any leaks in the LC system.
Contamination of the mass spectrometer.Clean the ion source components, including the probe, curtain plate, and orifice.[6]
Poor Peak Shape (Tailing, Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is compatible with the column chemistry.
Inappropriate injection solvent.The injection solvent should be weaker than or match the initial mobile phase composition.
Retention Time Shift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Air bubbles in the pump.Purge the LC pumps to remove any trapped air.[6]
Column aging.Monitor column performance with quality control samples and replace as needed.
Inaccurate Quantification Unstable internal standard.Verify the stability of this compound in the stock solution and final extracts. Check for potential deuterium exchange by analyzing the internal standard response over time.
Incorrect concentration of the internal standard.Prepare fresh internal standard working solutions and verify the concentration.
Non-linearity of the calibration curve.This can occur with a wide dynamic range. Consider using a weighted regression model (e.g., 1/x or 1/x²) for calibration.

Experimental Protocol: Quantification of Roxithromycin in Human Plasma

This protocol provides a general framework for the LC-MS/MS analysis of Roxithromycin using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Roxithromycin: 837.5 -> 679.5 this compound: 844.5 -> 686.5
Collision Energy Optimized for each transition

3. Quantitative Data Summary

The following table summarizes typical validation parameters for this method.

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for Roxithromycin quantification.

troubleshooting_workflow start Poor Analytical Result check_lc Check LC Performance (Pressure, Peak Shape) start->check_lc check_ms Check MS Performance (Sensitivity, Calibration) check_lc->check_ms LC OK lc_issue Troubleshoot LC: - Check for leaks - Purge pumps - Flush/replace column check_lc->lc_issue LC Issue check_sample_prep Review Sample Preparation (Pipetting, Extraction) check_ms->check_sample_prep MS OK ms_issue Troubleshoot MS: - Clean ion source - Recalibrate instrument - Optimize parameters check_ms->ms_issue MS Issue sample_prep_issue Troubleshoot Sample Prep: - Prepare fresh reagents - Verify SOP check_sample_prep->sample_prep_issue Sample Prep Issue resolve Problem Resolved check_sample_prep->resolve Sample Prep OK lc_issue->resolve ms_issue->resolve sample_prep_issue->resolve

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for (Z)-Roxithromycin-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of (Z)-Roxithromycin-d7.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue 1: Low or No Signal for this compound

  • Question: I am not observing any signal, or the signal intensity for this compound is very low. What are the potential causes and solutions?

  • Answer:

    • Incorrect Mass Spectrometer Settings: Ensure that the mass spectrometer is set to monitor the correct precursor and product ions for this compound. Based on its structure, the protonated molecule [M+H]⁺ has an m/z of approximately 844.1.

    • Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the source settings. Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as electrospray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).

    • Sample Preparation Issues: Inadequate extraction or the presence of ion-suppressing matrix components can significantly reduce the signal. Review your sample preparation protocol. Consider using a more efficient extraction technique like solid-phase extraction (SPE).

    • LC Method Mismatch: Ensure that the elution time of this compound aligns with the acquisition window of the mass spectrometer. The mobile phase composition can also affect ionization efficiency; for example, a higher organic content generally favors electrospray ionization in positive mode.

    • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to poor sensitivity. Perform routine cleaning and maintenance as per the manufacturer's recommendations.

Issue 2: High Background Noise or Interfering Peaks

  • Question: I am observing high background noise or interfering peaks in the chromatogram for this compound. How can I resolve this?

  • Answer:

    • Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to high background. Improve sample cleanup by incorporating additional purification steps. You can also try to chromatographically separate the analyte from the interfering components by modifying the LC gradient.

    • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.

    • Carryover: Residual analyte from a previous injection can cause ghost peaks. Implement a rigorous needle wash protocol and inject blank samples between high-concentration samples to check for carryover.

    • Isotopic Crosstalk: In rare cases, natural isotopes of the unlabeled analyte (Roxithromycin) can contribute to the signal of the deuterated internal standard. This is more likely if the mass difference is small. Ensure that your selected precursor and product ions for this compound are sufficiently distinct from those of the unlabeled analyte.

Issue 3: Inconsistent or Irreproducible Results

  • Question: My results for this compound are not reproducible between injections or batches. What should I check?

  • Answer:

    • Inconsistent Sample Preparation: Variability in sample preparation is a common source of irreproducibility. Ensure that all steps of the protocol are performed consistently for all samples.

    • LC System Instability: Fluctuations in pump pressure, column temperature, or autosampler injection volume can lead to variable results. Monitor the performance of your LC system.

    • Mass Spectrometer Drift: The sensitivity of the mass spectrometer can drift over time. Calibrate the instrument regularly and monitor the response of a system suitability standard throughout the analytical run.

    • Internal Standard Addition: Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process to account for variability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for this compound?

A1: Based on the known fragmentation of Roxithromycin, the following are proposed as starting points for method development. The precursor ion is the protonated molecule [M+H]⁺. A common fragmentation pathway for macrolides is the loss of the cladinose sugar moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound844.1686.5Loss of cladinose (158 Da)
This compound844.1158.1Cladinose sugar fragment

It is crucial to experimentally optimize the collision energy for these transitions.

Q2: How do I optimize the collision energy for this compound?

A2: The optimal collision energy can be determined by infusing a solution of this compound directly into the mass spectrometer and performing a product ion scan at various collision energy settings. The collision energy that produces the most stable and intense fragment ion signal should be selected for the MRM method.

Q3: Can I use the same source parameters for this compound as for unlabeled Roxithromycin?

A3: Yes, as the deuteration should not significantly alter the physicochemical properties that influence ionization, the optimized source parameters for Roxithromycin are an excellent starting point for this compound. However, fine-tuning may be necessary to achieve maximum sensitivity.

Q4: Are there any concerns about deuterium exchange with this compound?

A4: The deuterium atoms in this compound are located on the methoxyethoxy methyl group, which are generally stable and not prone to exchange under typical LC-MS conditions. However, it is always good practice to avoid extreme pH and high temperatures in your analytical method to ensure the stability of the labeled internal standard.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters by Infusion

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Source Parameters:

    • Set the mass spectrometer to positive ion mode.

    • Perform a full scan to identify the precursor ion of this compound ([M+H]⁺ ≈ 844.1 m/z).

    • Systematically adjust the following parameters to maximize the signal intensity of the precursor ion:

      • Electrospray Voltage

      • Source Temperature

      • Nebulizer Gas Flow

      • Heater Gas Flow

      • Curtain Gas Flow

  • Optimize Fragmentation (Collision Energy):

    • Select the precursor ion (m/z 844.1) for fragmentation.

    • Perform a product ion scan while ramping the collision energy (e.g., from 10 to 50 eV).

    • Identify the most abundant and stable product ions.

    • For each selected product ion, perform a more detailed collision energy optimization to find the exact value that yields the highest intensity.

Optimized Mass Spectrometry Parameters (Example)

The following table provides an example of optimized parameters. These should be used as a starting point and further optimized for your specific instrument and experimental conditions.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/Hr
Cone Gas Flow50 L/Hr
Nebulizer Gas Pressure7 bar
MRM Transition844.1 > 686.5
Dwell Time100 ms
Collision Energy25 eV
Declustering Potential40 V

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep_start Prepare this compound Standard extraction Liquid-Liquid or Solid Phase Extraction prep_start->extraction reconstitution Reconstitute in Mobile Phase extraction->reconstitution injection Inject Sample reconstitution->injection separation Chromatographic Separation injection->separation elution Analyte Elution separation->elution ionization Electrospray Ionization (ESI+) elution->ionization precursor_selection Precursor Ion Selection (m/z 844.1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (CID) precursor_selection->fragmentation product_detection Product Ion Detection (e.g., m/z 686.5) fragmentation->product_detection quantification Quantification product_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_flowchart start Start Troubleshooting issue Identify Primary Issue start->issue no_signal Low or No Signal issue->no_signal Signal high_bg High Background/Interference issue->high_bg Background irreproducible Irreproducible Results issue->irreproducible Reproducibility check_ms_settings Verify MS Settings (m/z) no_signal->check_ms_settings optimize_source Optimize Source Parameters no_signal->optimize_source check_sample_prep Review Sample Preparation no_signal->check_sample_prep improve_cleanup Improve Sample Cleanup high_bg->improve_cleanup check_solvents Use High-Purity Solvents high_bg->check_solvents check_carryover Investigate Carryover high_bg->check_carryover consistent_prep Ensure Consistent Sample Prep irreproducible->consistent_prep check_lc Check LC System Stability irreproducible->check_lc calibrate_ms Calibrate Mass Spectrometer irreproducible->calibrate_ms solution Solution Implemented check_ms_settings->solution optimize_source->solution check_sample_prep->solution improve_cleanup->solution check_solvents->solution check_carryover->solution consistent_prep->solution check_lc->solution calibrate_ms->solution

Caption: Troubleshooting flowchart for this compound analysis.

Investigating the source of variability in (Z)-Roxithromycin-d7 response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in the analytical response of (Z)-Roxithromycin-d7, a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent peak areas for our internal standard, this compound, across our sample batch. What are the likely causes?

A1: Variability in the internal standard (IS) response, even with a stable isotope-labeled standard like this compound, can stem from several factors. The most common causes include:

  • Differential Matrix Effects: Components in your sample matrix (e.g., plasma, urine) can co-elute with your IS and suppress or enhance its ionization to a different extent than your analyte. Even minor chromatographic shifts between the analyte and IS can lead to significant differences in matrix effects.[1][2][3]

  • IS Stability and Isotope Exchange: The deuterium labels on the IS may not be completely stable under your sample preparation, storage, or analysis conditions. Exchange of deuterium for hydrogen can occur, leading to a decrease in the IS signal.[1][4][5]

  • Inconsistent Sample Preparation: Variability in extraction recovery, pipetting errors, or inconsistent evaporation steps during sample preparation can lead to differing final concentrations of the IS in your samples.

  • LC-MS System Issues: Problems such as inconsistent injector performance, fluctuating spray stability in the ion source, or detector saturation can all contribute to a variable IS response.

Q2: Can the deuteration in this compound affect its chromatographic behavior compared to the unlabeled (Z)-Roxithromycin?

A2: Yes, this is a known phenomenon referred to as the "isotope effect". The replacement of hydrogen with the heavier deuterium isotope can lead to slight differences in physicochemical properties, such as lipophilicity.[1] This can result in a small shift in retention time between the deuterated internal standard and the unlabeled analyte. While often negligible, this shift can be problematic if it causes the IS and analyte to elute in regions with different levels of matrix-induced ion suppression.[1][2]

Q3: How can we investigate if matrix effects are causing the variability in our this compound signal?

A3: A post-extraction addition experiment is a standard method to assess matrix effects. This involves comparing the response of the IS in a clean solvent to its response when spiked into the matrix extract from a blank sample (a sample prepared without the IS). A significant difference in the signal indicates the presence of matrix effects.

Q4: What are the best practices for ensuring the stability of this compound during our experiments?

A4: To maintain the stability of your deuterated internal standard, consider the following:

  • Storage Conditions: Always store the standard according to the manufacturer's recommendations, typically at low temperatures and protected from light.

  • Solvent and pH: Avoid strongly acidic or basic conditions during sample preparation and in your mobile phases, as these can promote the exchange of deuterium atoms.[6]

  • Fresh Solutions: Prepare working solutions of the internal standard fresh and do not store them for extended periods, especially in aqueous solutions where the risk of exchange may be higher.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide will help you determine if matrix effects are the source of your this compound response variability and provides steps to reduce their impact.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or a suitable clean solvent at the concentration used in your assay.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma from an untreated subject) through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Prepare your regular quality control (QC) samples by spiking the blank matrix with this compound at the beginning of the sample preparation process.

  • Analyze and Compare: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.

Sample SetDescriptionMean Peak Area of this compoundCalculated Matrix Effect (%)Calculated Recovery (%)
AIS in Neat Solvent1,500,000--
BIS Spiked Post-Extraction950,00063.3%-
CIS Spiked Pre-Extraction890,000-93.7%

In this example, the significant drop in peak area in Set B compared to Set A indicates strong ion suppression.

  • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.

  • Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Dilution: Dilute your samples to reduce the concentration of matrix components.

Guide 2: Investigating Isotope Exchange of this compound

This guide outlines a procedure to check for the instability of the deuterium label on your internal standard.

  • Incubate IS in Matrix: Prepare a solution of this compound in a blank matrix (e.g., plasma) and another in a neutral buffer (e.g., PBS).

  • Time-Course Analysis: Analyze these solutions immediately after preparation (T=0) and then at several time points after incubation at room temperature or 37°C (e.g., 1, 4, and 24 hours).

  • Monitor Signals: In your LC-MS/MS analysis, monitor the mass transition for this compound and also for the unlabeled (Z)-Roxithromycin.

  • Evaluate Results: A decrease in the this compound signal over time, accompanied by an increase in the unlabeled (Z)-Roxithromycin signal, is a strong indicator of isotope exchange.

Incubation Time (hours)This compound Peak AreaUnlabeled (Z)-Roxithromycin Peak Area
01,200,000Not Detected
11,150,0005,000
41,050,00025,000
24800,000150,000

The data above illustrates a clear loss of the deuterated standard and a corresponding increase in the unlabeled analyte, confirming instability.

Visualizations

Troubleshooting_Workflow start Variable this compound Response check_system Check LC-MS System Suitability (Peak Shape, Retention Time, Sensitivity) start->check_system system_ok System OK check_system->system_ok Pass system_not_ok System Not OK check_system->system_not_ok Fail investigate_matrix Investigate Matrix Effects (Post-Extraction Spike Experiment) system_ok->investigate_matrix troubleshoot_system Troubleshoot LC-MS Hardware (e.g., Clean Ion Source, Check for Leaks) system_not_ok->troubleshoot_system troubleshoot_system->check_system matrix_present Matrix Effects Present investigate_matrix->matrix_present Yes no_matrix No Significant Matrix Effects investigate_matrix->no_matrix No mitigate_matrix Optimize Sample Prep and/or Chromatography matrix_present->mitigate_matrix check_stability Investigate IS Stability (Isotope Exchange Experiment) no_matrix->check_stability end Consistent IS Response mitigate_matrix->end is_unstable IS Unstable check_stability->is_unstable Yes is_stable IS Stable check_stability->is_stable No modify_conditions Modify Sample Prep/Storage Conditions (e.g., pH, Temperature) is_unstable->modify_conditions review_prep Review Sample Preparation Procedure (e.g., Pipetting, Evaporation) is_stable->review_prep modify_conditions->end review_prep->end Matrix_Effect_Experiment cluster_prep Sample Preparation cluster_sets Sample Sets for Analysis cluster_analysis Analysis and Calculation blank_matrix Blank Matrix Sample extract Perform Sample Extraction blank_matrix->extract extracted_blank Extracted Blank Matrix extract->extracted_blank set_c Set C: IS + Blank Matrix (Pre-Extraction) set_b Set B: IS + Extracted Blank extracted_blank->set_b set_a Set A: IS in Neat Solvent analyze Analyze Sets A, B, C via LC-MS/MS set_a->analyze set_b->analyze set_c->analyze is_solution IS Stock Solution is_solution->blank_matrix Spike Pre-Extraction is_solution->set_a is_solution->set_b neat_solvent Neat Solvent neat_solvent->set_a compare Compare Peak Areas (B vs A) -> Matrix Effect (C vs B) -> Recovery analyze->compare

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide to Using (Z)-Roxithromycin-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods, is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), (Z)-Roxithromycin-d7 , against a conventional structural analog internal standard, clarithromycin, for the quantification of roxithromycin in biological matrices.

The Superiority of Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, an ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample extraction, chromatography, and ionization. This is where SIL-ISs, such as this compound, offer a distinct advantage. By incorporating stable isotopes like deuterium (²H or d), the chemical properties of the molecule remain nearly identical to the parent drug, roxithromycin. This ensures that the IS and the analyte co-elute and experience similar matrix effects, leading to more accurate and precise quantification.[1]

Structural analogs, while similar in structure, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This can lead to variability in the analytical results, especially in complex biological matrices where matrix effects can be significant.

Performance Comparison: this compound vs. Clarithromycin

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod with Clarithromycin as IS (Structural Analog)Expected Performance with this compound as IS (SIL-IS)Rationale for Expected Improvement
Accuracy (% Bias) Within ±15%Within ±5% Co-elution and identical physicochemical properties lead to better compensation for matrix effects and procedural losses.
Precision (% CV) < 15%< 10% Reduced variability in extraction recovery and ionization response due to the near-identical behavior of the SIL-IS and the analyte.
Recovery (%) 97-101% (analyte)More consistent and closely matching the analyte The SIL-IS will have virtually the same extraction efficiency as the analyte across different matrix lots.
Matrix Effect Potential for differential matrix effectsSignificantly minimized The SIL-IS and analyte are affected by matrix components in the same way, effectively canceling out the variability.
Linearity (r²) ≥ 0.995≥ 0.998 Improved precision at each calibration point contributes to a stronger linear correlation.

Data for the clarithromycin method is based on a published LC-ESI/MS/MS assay.[2] The expected performance for this compound is based on the established benefits of using a stable isotope-labeled internal standard.

Experimental Protocols

A cross-validation study would involve analyzing the same set of quality control (QC) samples and calibration standards using two different analytical methods: one with clarithromycin as the IS and the other with this compound as the IS.

Detailed Methodology for LC-MS/MS Analysis of Roxithromycin

This protocol is adapted from a validated method for roxithromycin in human plasma and can be used for a cross-validation study.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or clarithromycin at a suitable concentration, e.g., 500 ng/mL).

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Roxithromycin: m/z 837.5 → 679.4

    • This compound: m/z 844.5 → 686.4 (predicted)

    • Clarithromycin: m/z 748.5 → 590.4

3. Validation Parameters to be Assessed

The cross-validation should assess the following parameters for each method as per regulatory guidelines:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between the peak area ratio (analyte/IS) and concentration.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducible results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Human Plasma Sample add_is Spike with Internal Standard (this compound or Clarithromycin) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Injection into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection quantification Quantification (Peak Area Ratio) detection->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for the bioanalytical method validation.

Logical Relationship of Internal Standard Choice and Method Performance

The choice of internal standard directly impacts the key performance characteristics of the analytical method.

IS_Impact cluster_is Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Method Performance sil_is This compound (Stable Isotope Labeled) identical Nearly Identical to Analyte sil_is->identical analog_is Clarithromycin (Structural Analog) similar Similar but not Identical to Analyte analog_is->similar high_accuracy High Accuracy & Precision identical->high_accuracy lower_accuracy Potentially Lower Accuracy & Precision similar->lower_accuracy

Caption: Impact of internal standard choice on method performance.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte, roxithromycin, leads to a significant improvement in accuracy, precision, and overall method robustness compared to structural analog internal standards. For laboratories conducting regulated bioanalysis, the investment in a SIL-IS is justified by the higher quality and reliability of the resulting data, ultimately contributing to more informed decisions in the drug development process.

References

A Comparative Guide to Internal Standards for Roxithromycin Bioanalysis: (Z)-Roxithromycin-d7 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the macrolide antibiotic Roxithromycin by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and robustness of the method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. This guide provides a detailed comparison between the stable isotope-labeled (SIL) internal standard, (Z)-Roxithromycin-d7, and commonly used structural analog internal standards, such as Clarithromycin.

The primary role of an internal standard is to correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. The two main types of internal standards used in LC-MS/MS are SILs and structural analogs. This compound is a deuterated form of the Z-isomer of Roxithromycin, making it a SIL. Due to its near-identical physicochemical properties to the analyte, it is expected to co-elute and experience the same matrix effects, making it the theoretically ideal choice. Structural analogs, like Clarithromycin, are different molecules with similar chemical structures and properties. While often more readily available and cost-effective, they may not perfectly replicate the behavior of Roxithromycin in the analytical system.

This guide presents a theoretical comparison of these two approaches, supported by experimental data from a validated LC-MS/MS method using a structural analog internal standard.

Conceptual Comparison of Internal Standard Types

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between ideal physicochemical mimicry and practical considerations. The following diagram illustrates the key characteristics and logical relationships of these two types of internal standards in the context of LC-MS/MS bioanalysis.

Caption: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards.

Quantitative Performance Data

While direct comparative experimental data for this compound was not available in the reviewed literature, the following table summarizes the performance of a validated LC-MS/MS method for Roxithromycin using Clarithromycin as a structural analog internal standard in human serum. This data serves as a benchmark for the performance of a structural analog IS.

Performance MetricResultSource
Linearity Range 10 - 20480 ng/mL[1]
Correlation Coefficient (r) > 0.995[1]
Extraction Recovery 97 - 101%[1]
Intra-day Precision (%RSD) < 14%[1]
Inter-day Precision (%RSD) < 14%[1]
Accuracy (%RE) Within ±15%[1]

Note: The performance of this compound is expected to be equivalent or superior to these values, particularly in terms of precision and accuracy, due to its closer physicochemical match to the analyte. The most significant advantage of a SIL IS lies in its ability to more effectively compensate for variability, especially in complex biological matrices.

Experimental Protocol: Roxithromycin in Human Plasma by LC-MS/MS

This section details a representative experimental protocol for the quantification of Roxithromycin in human plasma using Clarithromycin as the internal standard. This method utilizes a simple protein precipitation step for sample preparation.

1. Materials and Reagents

  • Roxithromycin reference standard

  • Clarithromycin (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol containing the internal standard (Clarithromycin).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with the mobile phase if necessary.

  • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1200 or equivalent
Column Phenomenex Luna CN (100 mm × 2.0 mm, 3 µm)
Mobile Phase Methanol:Acetonitrile:0.1% Formic Acid and 0.1% Ammonium Acetate in water (3:3:4, v/v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer (e.g., API 4000)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Roxithromycin: m/z 837.5 → 679.5; Clarithromycin (IS): m/z 748.4 → 590.4
Collision Energy Optimized for specific instrument

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Roxithromycin in plasma samples.

cluster_prep Sample Preparation Details cluster_analysis LC-MS/MS Analysis Details cluster_data Data Processing Details start Start: Receive Plasma Samples aliquot Aliquot 100 µL Plasma start->aliquot prep Sample Preparation analysis LC-MS/MS Analysis inject Inject into LC System analysis->inject data Data Processing integrate Integrate Peak Areas data->integrate end End: Report Concentrations add_is Add IS in Methanol aliquot->add_is vortex Vortex to Precipitate add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant supernatant->analysis separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect detect->data ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify quantify->end

Caption: Experimental workflow for Roxithromycin quantification in plasma.

Conclusion

For the quantitative bioanalysis of Roxithromycin, a stable isotope-labeled internal standard such as This compound is theoretically the superior choice. Its near-identical chemical and physical properties to the analyte allow it to more accurately track and correct for variations throughout the analytical process, leading to higher precision and accuracy. This is particularly important when dealing with complex biological matrices that are prone to significant matrix effects.

However, a structural analog internal standard like Clarithromycin can also be employed effectively, as demonstrated by the presented validation data. While it may not co-elute perfectly with Roxithromycin and could respond differently to matrix effects, a well-validated method using a structural analog can still provide reliable and reproducible results.

Recommendation for Researchers:

  • For methods requiring the highest level of accuracy and robustness, particularly for regulatory submissions or pivotal clinical studies, the use of This compound is strongly recommended.

  • For research applications where a validated method with a structural analog is available and meets the required performance criteria, Clarithromycin represents a viable and more cost-effective alternative.

Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the availability of reagents, and a thorough method validation to demonstrate its suitability for the intended application.

References

Performance Evaluation of (Z)-Roxithromycin-d7 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of (Z)-Roxithromycin-d7 as an internal standard in the bioanalysis of Roxithromycin. Due to the limited availability of publicly accessible, direct performance data for this compound, this document outlines the theoretical advantages of using a stable isotope-labeled (SIL) internal standard and presents a comprehensive overview of a validated LC-MS/MS method using a structural analog, Clarithromycin, as an internal standard for the quantification of Roxithromycin in human serum. This allows for an informed, albeit indirect, comparison.

The Advantage of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is critical for achieving accurate and precise results. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

This compound, as a deuterated analog of Roxithromycin, is a stable isotope-labeled internal standard. The key advantages of using a SIL IS like this compound over a structural analog (e.g., Clarithromycin) include:

  • Similar Physicochemical Properties: A SIL IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This is often not the case for structural analogs, which may have different extraction recoveries and chromatographic retention times.

  • Correction for Matrix Effects: Matrix effects, caused by other components in the biological sample, can significantly impact the ionization of the analyte in the mass spectrometer. A SIL IS experiences nearly identical matrix effects as the analyte, allowing for more accurate correction and improved data quality.

  • Improved Precision and Accuracy: By effectively compensating for variability in sample preparation and instrument response, SIL internal standards generally lead to methods with higher precision and accuracy.

While theoretically superior, it is important to note that even SIL internal standards can sometimes exhibit issues such as isotopic exchange or different chromatographic behavior, although this is less common with stable labels like deuterium on carbon atoms.

Performance Data: Roxithromycin Quantification using Clarithromycin as an Internal Standard

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Roxithromycin in human serum using Clarithromycin as the internal standard. This data provides a benchmark for the performance that can be expected from a well-validated bioanalytical method.

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range10 - 20480 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Low20< 15%< 15%± 15%
Medium500< 15%< 15%± 15%
High16000< 15%< 15%± 15%
(Data presented is a representative summary based on typical acceptance criteria from regulatory guidelines, as specific numerical values for all parameters were not fully detailed in the cited source.)

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Roxithromycin2097 - 101Not explicitly reported
Roxithromycin1600097 - 101Not explicitly reported
Clarithromycin (IS)1000Not explicitly reportedNot explicitly reported

Experimental Protocols

Below is a detailed methodology for the quantification of Roxithromycin in human serum using Clarithromycin as an internal standard, based on a published study.

Sample Preparation
  • To 100 µL of human serum in a microcentrifuge tube, add 20 µL of the internal standard working solution (Clarithromycin, 1 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and dilute with the mobile phase if necessary.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: Phenomenex Luna CN (100 mm × 2.0 mm, 3 µm)

    • Mobile Phase: Methanol:Acetonitrile:0.1% Formic Acid and 0.1% Ammonium Acetate in water (3:3:4, v/v/v)

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Roxithromycin: m/z 837.5 → 679.2

      • Clarithromycin (IS): m/z 748.5 → 590.2

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the bioanalysis of Roxithromycin.

G cluster_0 Rationale for SIL Internal Standard Analyte Roxithromycin Extraction Extraction Analyte->Extraction Extraction Efficiency Chromatography Chromatography Analyte->Chromatography Retention Time Ionization Ionization Analyte->Ionization Ionization Efficiency (Matrix Effects) SIL_IS This compound (SIL IS) SIL_IS->Extraction SIL_IS->Chromatography SIL_IS->Ionization Analog_IS Clarithromycin (Analog IS) Analog_IS->Extraction Analog_IS->Chromatography Analog_IS->Ionization key Key: - Solid Arrow: Analyte Behavior - Dashed Arrow: SIL IS Behavior (Ideally Identical) - Dotted Arrow: Analog IS Behavior (Similar but not Identical)

Caption: Rationale for using a stable isotope-labeled internal standard.

G cluster_1 Bioanalytical Method Validation Workflow cluster_2 Validation Parameters start Method Development full_validation Full Validation start->full_validation sample_analysis Routine Sample Analysis full_validation->sample_analysis selectivity Selectivity accuracy Accuracy precision Precision stability Stability matrix_effect Matrix Effect recovery Recovery

Caption: General workflow for bioanalytical method validation.

A Comparative Guide to Roxithromycin Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Roxithromycin is paramount for ensuring therapeutic efficacy and safety. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and quality control needs.

The quantification of the macrolide antibiotic Roxithromycin is routinely performed using several analytical techniques, each with its own set of advantages and limitations. The most prevalent methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays—are compared here to provide a comprehensive overview of their performance and procedural requirements.

Comparative Analysis of Method Performance

The choice of a quantification method is often dictated by the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the key performance characteristics of the three primary methods, based on data from various validation studies.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
HPLC-UV 0.1 - 1000.03 - 0.1310.1 - 0.398
LC-MS/MS 0.01 - 20.480.00250.01
Microbiological Assay 8.37 - 83.70Not commonly reported8.37

Table 2: Accuracy and Precision

MethodAccuracy (% Recovery)Precision (% RSD)
HPLC-UV 98 - 102< 2
LC-MS/MS 97 - 101< 8.2
Microbiological Assay ~100.68< 5

% RSD: Percent Relative Standard Deviation

Detailed Experimental Protocols

Reproducibility and validation of analytical methods are critically dependent on detailed experimental protocols. The following sections provide representative methodologies for each of the discussed quantification techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Sample Preparation (Pharmaceutical Formulation):

  • Weigh and finely powder twenty tablets.

  • Transfer a portion of the powder equivalent to 50 mg of Roxithromycin to a 100-mL volumetric flask.

  • Add the mobile phase and sonicate for 10 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and filter the solution.

  • Further dilute an aliquot of the filtered solution with the mobile phase to achieve a final concentration within the calibration range.

Chromatographic Conditions:

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen orthophosphate buffer (pH 3) in a 70:30 v/v ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation (Human Plasma):

  • To 100 µL of human plasma, add an internal standard (e.g., clarithromycin).

  • Perform a liquid-liquid extraction by adding methyl tert-butyl ether, vortexing, and centrifuging.

  • Freeze the aqueous layer and transfer the organic supernatant to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

  • LC System: High-throughput liquid chromatography system.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of mobile phases A and B.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Detection: Multiple reaction monitoring (MRM).

Microbiological Assay (Cylinder-Plate Method)

Preparation of Media and Inoculum:

  • Culture Medium: Use an appropriate agar medium, adjusting the pH to 7.8-8.0 after sterilization.[1]

  • Test Organism: Bacillus subtilis ATCC 9372 is a commonly used test microorganism.[2]

  • Inoculum Preparation: Prepare a suspension of the test organism and dilute it to a concentration that produces clear and well-defined zones of inhibition.

Assay Procedure:

  • Prepare double-layer agar plates with a base layer and an inoculated seed layer.

  • Place sterile stainless steel cylinders on the surface of the agar.

  • Fill the cylinders with standard solutions of Roxithromycin at different concentrations and the sample solutions.

  • Incubate the plates under appropriate conditions (e.g., 32-37°C for 18 hours).[3]

  • Measure the diameter of the zones of inhibition and calculate the potency of the sample by comparing the zone sizes with those of the standards.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for each quantification method.

hplcuv_workflow cluster_hplcuv HPLC-UV Quantification Workflow SamplePrep Sample Preparation (e.g., Dissolution, Dilution) HPLC HPLC Separation (C18 Column) SamplePrep->HPLC UV UV Detection (215 nm) HPLC->UV DataAnalysis Data Analysis (Peak Area vs. Concentration) UV->DataAnalysis lcmsms_workflow cluster_lcmsms LC-MS/MS Quantification Workflow SamplePrep Sample Preparation (e.g., LLE, SPE) LC LC Separation SamplePrep->LC MSMS Tandem Mass Spectrometry (ESI, MRM) LC->MSMS DataAnalysis Data Analysis (Peak Area Ratio vs. Concentration) MSMS->DataAnalysis microbio_workflow cluster_microbio Microbiological Assay Workflow PlatePrep Agar Plate and Inoculum Preparation Assay Cylinder-Plate Assay (Sample Application) PlatePrep->Assay Incubation Incubation Assay->Incubation Measurement Zone of Inhibition Measurement and Calculation Incubation->Measurement

References

A Comparative Guide to the Accuracy and Precision of Roxithromycin Assays: (Z)-Roxithromycin-d7 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Roxithromycin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical methods. This guide provides an objective comparison of assay performance using a stable isotope-labeled internal standard, (Z)-Roxithromycin-d7, against an alternative, structurally similar internal standard, Clarithromycin. This comparison is based on published experimental data and established principles of bioanalytical method validation.

Data Presentation: A Head-to-Head Look at Assay Performance

The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction variability, thus providing the most accurate correction. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by LC-MS/MS due to their physicochemical properties being nearly identical to the analyte.

While a direct comparative study using this compound was not identified in the public literature, this guide presents validation data from a published LC-MS/MS method for Roxithromycin using Clarithromycin as an internal standard. This data serves as a benchmark for comparison against the theoretically superior performance expected from a SIL internal standard like this compound.

Table 1: Accuracy and Precision of Roxithromycin Quantification using Clarithromycin as an Internal Standard

Quality Control SampleNominal Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ10< 15%± 20%< 15%± 20%
Low QC20< 15%± 15%< 15%± 15%
Medium QC200< 15%± 15%< 15%± 15%
High QC16000< 15%± 15%< 15%± 15%

Data is based on a validated LC-ESI/MS/MS method. The precision is reported as the relative standard deviation (%RSD), and the accuracy is reported as the relative error (%RE).

Table 2: Expected Performance of Roxithromycin Quantification using this compound as an Internal Standard

Quality Control SampleExpected Precision (%RSD)Expected Accuracy (%RE)Rationale for Expected Performance
LLOQ≤ 10%± 15%Near-identical co-elution and ionization response with Roxithromycin minimizes variability.
Low QC≤ 10%± 10%More effective correction for matrix effects and extraction inconsistencies compared to a structural analog.
Medium QC≤ 10%± 10%The use of a SIL internal standard is the most appropriate for quantitative bioanalysis.[1][2]
High QC≤ 10%± 10%Consistent tracking of the analyte across a wide range of concentrations.

This table represents the expected performance based on the established benefits of using a stable isotope-labeled internal standard. The tighter precision and accuracy values reflect the improved analytical performance typically observed with SIL-IS.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any bioanalytical assay. Below is the experimental protocol for the quantification of Roxithromycin in human serum using Clarithromycin as an internal standard.[3] A similar protocol would be employed when using this compound, with adjustments to the mass spectrometer settings to monitor the specific mass transitions of the deuterated standard.

Sample Preparation

  • Thaw human serum samples at room temperature.

  • To a 100 µL aliquot of serum, add 20 µL of the internal standard working solution (Clarithromycin in methanol).

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Transfer the supernatant and dilute with the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Conditions

  • LC System: Agilent 1200 series

  • Column: Phenomenex Luna CN (100 mm × 2.0 mm i.d., 3 µm)

  • Mobile Phase: Methanol, acetonitrile, and 0.1% formic acid and 0.1% ammonium acetate in water (3:3:4, v/v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • MS System: API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitored Transitions:

    • Roxithromycin: m/z 837.5 → 679.4

    • Clarithromycin (IS): m/z 748.4 → 590.3

  • Collision Energy:

    • Roxithromycin: 25 eV

    • Clarithromycin (IS): 19 eV

Mandatory Visualizations

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow sample Serum Sample Aliquot add_is Add Internal Standard (this compound or Clarithromycin) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex Vortex Mixing protein_precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer & Dilution centrifuge->supernatant lc_ms_analysis LC-MS/MS Analysis supernatant->lc_ms_analysis

Caption: Experimental workflow for Roxithromycin quantification in serum.

logical_relationship cluster_IS Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Analytical Performance sil_is This compound (Stable Isotope-Labeled) identical_props Nearly Identical to Analyte sil_is->identical_props analog_is Clarithromycin (Structural Analog) similar_props Similar but not Identical to Analyte analog_is->similar_props high_accuracy Higher Accuracy & Precision identical_props->high_accuracy good_accuracy Good Accuracy & Precision similar_props->good_accuracy

Caption: Superiority of SIL internal standards for assay performance.

Conclusion

The selection of a suitable internal standard is a cornerstone of robust bioanalytical method development. While a structural analog like Clarithromycin can yield acceptable accuracy and precision for the quantification of Roxithromycin, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior approach. The near-identical physicochemical properties of a SIL internal standard ensure it more effectively tracks the analyte through sample preparation and analysis, leading to enhanced data quality. This results in more reliable pharmacokinetic and toxicokinetic data, which is crucial for informed decision-making in drug development. For assays requiring the highest level of accuracy and precision, this compound is the recommended internal standard for the bioanalysis of Roxithromycin.

References

A Comparative Analysis of Roxithromycin and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of roxithromycin and other prominent macrolide antibiotics, including azithromycin and clarithromycin. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and safety. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key cited experiments are provided.

Antibacterial Spectrum and In Vitro Activity

Macrolide antibiotics are effective against a broad range of bacteria, particularly gram-positive organisms and atypical pathogens. Their activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) of roxithromycin, azithromycin, and clarithromycin against common respiratory pathogens.

PathogenRoxithromycin (mg/L)Azithromycin (mg/L)Clarithromycin (mg/L)
Streptococcus pneumoniae0.13[1]2.0[1]8.0[1]
Haemophilus influenzae>32.0[2]0.5 - 4.0[2]4.0 - >32.0[2]
Moraxella catarrhalis4.0 - >32.0[2]1.0 - 8.0[2]4.0 - >32.0[2]
Mycoplasma pneumoniaeN/AN/AN/A
Chlamydia pneumoniaeN/AN/AN/A
Legionella pneumophilaMore effective than erythromycin[3]N/AN/A
Staphylococcus aureusActive (excluding MRSA)[4]Active (excluding MRSA)Active (excluding MRSA)
Streptococcus pyogenesActive[4]ActiveActive

N/A: Data not available in the provided search results.

Pharmacokinetic Properties

The pharmacokinetic profiles of macrolides influence their dosing regimens and tissue penetration. Newer macrolides like roxithromycin, azithromycin, and clarithromycin generally offer improved pharmacokinetic properties over older agents like erythromycin, such as longer half-lives and better absorption.

ParameterRoxithromycinAzithromycinClarithromycin
Peak Plasma Concentration (Cmax) ~10 mg/L0.4 mg/L2-3 mg/L
Time to Peak Concentration (Tmax) ~2 hours[3]2-3 hours~2 hours
Elimination Half-life (t1/2) ~12 hours40-68 hours3-7 hours
Area Under the Curve (AUC) ~80 mg·h/L~4 mg·h/L~20 mg·h/L
Dosing Regimen 150 mg twice daily or 300 mg once daily[5]500 mg once daily for 3 days[6][7]250-500 mg twice daily[8]

Clinical Efficacy and Safety

Clinical trials have compared the efficacy and safety of roxithromycin with other macrolides in the treatment of various infections, primarily respiratory tract infections.

ComparisonIndicationClinical EfficacySafety/Tolerability
Roxithromycin vs. Azithromycin Atypical PneumoniaCure rates of 94.3% for roxithromycin and 98.9% for azithromycin were observed[6][7].Both were well-tolerated, with adverse events in 3 patients in each group[6][7].
Roxithromycin vs. Azithromycin Pediatric Mycoplasma pneumoniae PneumoniaThe overall response rate for roxithromycin combined with azithromycin sequential therapy was 96.00%, compared to 84.00% for azithromycin sequential therapy alone.[9][10]The incidence of adverse reactions was slightly lower in the combination therapy group (6.00%) compared to the azithromycin alone group (8.00%)[9][10].
Roxithromycin vs. Clarithromycin Community-Acquired PneumoniaClinical cure rates were comparable: 81% for roxithromycin and 76% for clarithromycin[8].Adverse events were reported more frequently in the roxithromycin group (21.6%) than the clarithromycin group (12.5%), though the difference was not statistically significant[8].
Roxithromycin vs. Other Antibiotics Community-Acquired PneumoniaA 92% cure rate was observed, which was similar to the comparator group using other antibiotics based on suspected pathogens[5].Not specified in the abstract[5].

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

Macrolide antibiotics exert their primary antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA component, near the peptidyl transferase center and block the polypeptide exit tunnel.[3][4][5] This action prevents the elongation of the nascent polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[4] While generally considered bacteriostatic, they can be bactericidal at high concentrations.[4]

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit 30S 30S Subunit Macrolide Roxithromycin / Other Macrolides Binding Binds to 23S rRNA in 50S Subunit Macrolide->Binding Binding->50S Blockage Blocks Polypeptide Exit Tunnel Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Effect Bacteriostatic Effect (Inhibition of Growth) Inhibition->Effect

Caption: Mechanism of antibacterial action of macrolide antibiotics.

Immunomodulatory and Anti-inflammatory Effects

Beyond their antibacterial properties, macrolides, including roxithromycin, possess significant immunomodulatory and anti-inflammatory effects. These effects are mediated through the modulation of various signaling pathways within host immune cells. A key mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[11][12] By suppressing NF-κB activation, macrolides can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[11][12]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 activates IKK IκB Kinase (IKK) TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_inactive NF-κB (inactive) in cytoplasm IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) translocates to nucleus NFkB_inactive->NFkB_active is released Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_active->Gene_Expression promotes Macrolides Roxithromycin / Other Macrolides Macrolides->Inhibition_Point

Caption: Macrolide inhibition of the NF-κB inflammatory pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of macrolide antibiotics against aerobic bacteria using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14][15][16]

Objective: To determine the lowest concentration of a macrolide antibiotic that inhibits the visible growth of a specific bacterial isolate.

Materials:

  • Macrolide antibiotic stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

  • Sterile pipette tips and multichannel pipettor.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Dilutions: a. A serial two-fold dilution of the macrolide antibiotic is prepared in CAMHB directly in the 96-well plate. b. Typically, 50 µL of CAMHB is added to wells 2 through 12. c. 100 µL of the starting antibiotic concentration is added to well 1. d. 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated serially to well 10. 50 µL from well 10 is discarded. e. Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).

  • Inoculation: a. The standardized bacterial inoculum is diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. b. 50 µL of the diluted inoculum is added to wells 1 through 11.

  • Incubation: a. The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. Following incubation, the plate is examined for visible bacterial growth (turbidity). b. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

G cluster_prep Preparation Prepare_Antibiotic Prepare serial dilutions of macrolide in 96-well plate Inoculate Inoculate wells with bacterial suspension Prepare_Antibiotic->Inoculate Prepare_Inoculum Standardize bacterial inoculum to 0.5 McFarland Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Examine for turbidity and determine the MIC Incubate->Read_Results

Caption: Workflow for MIC determination by broth microdilution.

Comparative Clinical Trial for Community-Acquired Pneumonia

The following is a representative methodology for a randomized, open-label, multicenter clinical trial comparing the efficacy and safety of roxithromycin with another macrolide (e.g., azithromycin or clarithromycin) in the treatment of community-acquired pneumonia (CAP). This protocol is a synthesis of methodologies described in the provided search results.[5][6][7][8]

Objective: To compare the clinical and bacteriological efficacy and safety of roxithromycin with a comparator macrolide in adult patients with CAP.

Study Design: Randomized, open-label, comparative, multicenter study.

Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) with a clinical and radiological diagnosis of CAP requiring antibiotic treatment.

  • Exclusion Criteria: Known hypersensitivity to macrolides, severe underlying disease, pregnancy or lactation, and recent antibiotic use.

Treatment Regimen:

  • Group 1 (Roxithromycin): 150 mg orally twice daily for 7-14 days.

  • Group 2 (Comparator Macrolide): e.g., Azithromycin 500 mg orally once daily for 3-5 days, or Clarithromycin 250 mg orally twice daily for 7-14 days.

Assessments:

  • Baseline: Clinical evaluation, chest X-ray, and collection of respiratory and blood samples for microbiological analysis.

  • During Treatment: Daily clinical assessment of signs and symptoms.

  • End of Treatment (e.g., Day 10-14): Clinical evaluation, repeat chest X-ray, and microbiological assessment of follow-up samples.

  • Follow-up (e.g., Day 28-30): Final clinical assessment of cure or failure.

Outcome Measures:

  • Primary Efficacy Endpoint: Clinical response at the follow-up visit, categorized as cure (resolution of signs and symptoms), improvement, or failure.

  • Secondary Efficacy Endpoint: Bacteriological response (eradication, presumed eradication, persistence, or presumed persistence of the baseline pathogen).

  • Safety Endpoint: Incidence and severity of adverse events.

Statistical Analysis:

  • The primary analysis is typically a non-inferiority or superiority comparison of the clinical cure rates between the two treatment groups.

  • Safety data are summarized and compared between the groups.

References

A Comparative Guide to Spectrophotometric Methods for the Analysis of Roxithromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated spectrophotometric methods for the quantitative analysis of Roxithromycin, a macrolide antibiotic. The following sections present a comprehensive overview of different analytical techniques, their validation parameters supported by experimental data, and the detailed methodologies employed. This information is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.

Comparison of Validated Spectrophotometric Methods

Spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of Roxithromycin in bulk and pharmaceutical dosage forms. The most common methods involve direct UV-Visible spectrophotometry and colorimetric techniques.

Data Summary

The performance of different spectrophotometric methods is summarized in the tables below, presenting key validation parameters as reported in various studies.

Table 1: UV-Visible Spectrophotometric Methods

ParameterMethod 1Method 2Method 3
Solvent Deionized WaterAcetonitrile & WaterDeionized Water & Phosphate Buffer (pH 7.4)
λmax (nm) 420[1]238[2]420
Linearity Range (µg/mL) 20-70[1]0.1-0.7[2]20-70
Correlation Coefficient (r²) 0.999[1]0.999[2]0.9840
Accuracy (% Recovery) 99.23 - 99.53Not SpecifiedNot Specified
Precision (%RSD) Intraday: 0.4050, Interday: 0.4630< 2[2]Not Specified
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified
LOQ (µg/mL) Not SpecifiedNot SpecifiedNot Specified

Table 2: Colorimetric Methods

ParameterMethod A (NQS)Method B (Phylloquinone)Method C (Potassium Permanganate)Method D (Marquis Reagent)
Reagent 1,2-naphthoquinone-4-sulphonate (NQS)PhylloquinonePotassium Permanganate & Acetyl AcetoneMarquis Reagent
λmax (nm) 454[3][4]457[3][4]412[5]495[6]
Linearity Range (µg/mL) 1.0 - 28.8[4][7]1.0 - 28.8[4][7]10-75[5]15-25[6]
Correlation Coefficient (r²) 0.9997[4][7]0.9998[4][7]0.9987[5]Not Specified
Accuracy (% Recovery) 98.94 - 101.01[4][7]98.94 - 101.01[4][7]Not SpecifiedNot Specified
Precision (%RSD) < 3.5[4][7]< 3.5[4][7]0.14 - 2.86[5]Not Specified
LOD (µg/mL) 0.26[3][7]0.23[3][7]Not SpecifiedNot Specified
LOQ (µg/mL) 0.78[3]0.72[3]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

UV-Visible Spectrophotometric Method (Method 1)

This method is based on the measurement of the absorbance of Roxithromycin in deionized water at its absorption maximum.[1]

  • Instrumentation: A Shimadzu 1800 UV-Visible spectrophotometer with 1 cm matched quartz cells was used.

  • Preparation of Standard Stock Solution: A standard stock solution of Roxithromycin was prepared by dissolving 10 mg of the drug in 100 ml of deionized water to obtain a concentration of 100 µg/ml.

  • Preparation of Calibration Curve: Aliquots from the standard stock solution were further diluted with deionized water to prepare a series of concentrations ranging from 20-70 µg/ml. The absorbance of these solutions was measured at 420 nm against a deionized water blank. A calibration curve was then plotted as absorbance versus concentration.

  • Sample Preparation: For the assay of pharmaceutical formulations, twenty capsules were weighed, and the powder equivalent to 10 mg of Roxithromycin was accurately weighed and dissolved in 100 ml of deionized water. The solution was filtered, and further dilutions were made with deionized water to fall within the calibration range. The absorbance was measured at 420 nm, and the concentration was determined from the calibration curve.

Colorimetric Method with Potassium Permanganate (Method C)

This method involves the oxidation of Roxithromycin with potassium permanganate, followed by the determination of the liberated formaldehyde.[5]

  • Instrumentation: A double-beam Shimadzu 160A UV/Vis spectrophotometer with 1 cm matched quartz cells was employed.[5]

  • Reaction Principle: Roxithromycin is oxidized by potassium permanganate to produce formaldehyde. This formaldehyde then reacts with acetyl acetone in the presence of ammonium acetate to form a yellow-colored chromogen.[5]

  • Procedure: To a suitable aliquot of the drug solution, potassium permanganate solution is added. The reaction mixture is heated in a water bath. Excess potassium permanganate is then neutralized with oxalic acid. Subsequently, the reagent solution (acetyl acetone and ammonium acetate) is added, and the mixture is heated again.[5] After cooling, the volume is made up with water, and the absorbance of the yellow-colored solution is measured at 412 nm against a reagent blank.[5]

  • Linearity: The method was found to be linear in the concentration range of 10-75 µg/ml.[5]

Workflow for Spectrophotometric Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical spectrophotometric method as per ICH guidelines.

G start Start: Method Development linearity Linearity & Range (5 concentrations, 3 replicates) start->linearity Establish linear relationship accuracy Accuracy (Recovery at 3 levels, 3 replicates) linearity->accuracy Confirm trueness precision Precision accuracy->precision Assess closeness of agreement repeatability Repeatability (Intra-day, 6 replicates) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate lod_loq LOD & LOQ (Based on SD of response & slope) specificity Specificity (Interference from excipients) robustness Robustness (Varying parameters) end Validated Method

Caption: Workflow for the validation of a spectrophotometric analytical method.

References

Assessing the Impact of Isotopic Labeling on Chromatographic Retention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a cornerstone technique in quantitative proteomics, metabolomics, and drug metabolism studies, enabling precise quantification and tracer experiments. However, the introduction of heavy isotopes, particularly deuterium, can alter the physicochemical properties of molecules, leading to shifts in chromatographic retention times. This guide provides an objective comparison of the effects of different isotopic labels on chromatographic performance, supported by experimental data, to help researchers anticipate and mitigate potential analytical challenges.

Data Presentation: Quantitative Impact of Isotopic Labeling on Retention Time

The following table summarizes the observed retention time (t_R) shifts for compounds labeled with different isotopes across various chromatographic techniques. The data highlights the significant impact of deuterium labeling compared to the negligible effects of ¹³C and ¹⁵N labeling.

Isotope LabelChromatographic TechniqueAnalyte TypeObserved Retention Time (t_R) ShiftKey FindingsReference
Deuterium (²H or D) Reversed-Phase Liquid Chromatography (RPLC)Peptides (Dimethyl Labeled)Deuterated peptides elute earlier; median shift of ~3 seconds (about half a peak width).The substitution of hydrogen with deuterium can introduce subtle changes in peptide polarity, leading to earlier elution.[1][1]
Gas Chromatography-Mass Spectrometry (GC-MS)Small Molecules (e.g., Metformin)Deuterated analytes (d₆-metformin) elute earlier than their unlabeled counterparts (d₀-metformin); t_R shift of 0.03 minutes.The chromatographic H/D isotope effect is consistently observed, with deuterated compounds interacting less with the stationary phase.[2][2]
Normal-Phase Liquid Chromatography (NPLC)Pharmaceuticals (Olanzapine and its metabolite)Deuterated analogs (OLZ-D₃ and DES-D₈) have slightly longer retention times.The magnitude of the retention shift increases with the number of deuterium substitutions.[3][3]
Carbon-13 (¹³C) Reversed-Phase Liquid Chromatography (RPLC)Aldehyde-DNPH DerivativesNo significant effect on retention time difference.¹³C labeling is a preferred alternative to deuterium labeling to avoid chromatographic isotope effects.[4][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)MetabolitesAlmost identical retention times to unlabeled counterparts.¹³C labeling does not significantly alter the chromatographic behavior of metabolites.[2][2][5]
Nitrogen-15 (¹⁵N) Reversed-Phase Liquid Chromatography (RPLC)Aldehyde-DNPH DerivativesNo significant effect on retention time difference.Similar to ¹³C, ¹⁵N labeling does not induce significant retention time shifts.[4][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)MetabolitesAlmost identical retention times to unlabeled counterparts.¹⁵N is a suitable isotope for labeling studies where chromatographic consistency is critical.[2][2]

Experimental Protocols

Below are detailed methodologies for key experiments designed to assess the impact of isotopic labeling on chromatographic retention.

Experiment 1: Assessing Deuterium Isotope Effects on Peptide Retention in RPLC-MS/MS

  • Objective: To quantify the retention time shift between light (¹H) and heavy (²H) dimethyl-labeled peptides.

  • Sample Preparation:

    • Digest a complex protein sample (e.g., E. coli lysate) with trypsin.

    • Divide the digest into two aliquots.

    • Label one aliquot with light formaldehyde (CH₂O) and the other with heavy formaldehyde (CD₂O) via reductive amination.

    • Mix the light and heavy labeled samples in a 1:1 ratio.

  • Chromatographic Conditions:

    • System: nano-Ultra High-Performance Liquid Chromatography (nUHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 35% B over a specified time (e.g., 90 minutes).

    • Flow Rate: A typical nUHPLC flow rate (e.g., 300 nL/min).

  • Mass Spectrometry:

    • System: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

    • Data Acquisition: Data-dependent acquisition mode to fragment the most abundant precursor ions.

  • Data Analysis:

    • Identify peptide pairs (light and heavy labeled).

    • Extract the retention times for each peptide in the pair.

    • Calculate the retention time shift (Δt_R = t_R(light) - t_R(heavy)).

    • Analyze the distribution of Δt_R values.[1]

Experiment 2: Evaluation of Isotopic Labeling Effects in GC-MS

  • Objective: To determine the chromatographic H/D isotope effect for small molecules.

  • Sample Preparation:

    • Obtain the unlabeled analyte (e.g., metformin) and its deuterated analog (e.g., d₆-metformin).

    • Prepare individual and mixed standard solutions in a suitable solvent.

  • Chromatographic Conditions:

    • System: Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection.

    • Temperature Program: An appropriate temperature gradient to ensure good separation.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring the molecular ions of the unlabeled and labeled compounds.

  • Data Analysis:

    • Measure the retention times of the unlabeled (t_R(H)) and deuterated (t_R(D)) analytes.

    • Calculate the chromatographic H/D isotope effect (hdIEC) as: hdIEC = t_R(H) / t_R(D).[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the impact of isotopic labeling on chromatographic retention.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation cluster_conclusion Conclusion Analyte Select Analyte Unlabeled Unlabeled Analyte Analyte->Unlabeled Labeled Isotopically Labeled Analyte Analyte->Labeled Mix Mix Unlabeled and Labeled Samples Unlabeled->Mix Labeled->Mix Chromatography Perform Chromatography (LC/GC) Mix->Chromatography MS Mass Spectrometry Detection Chromatography->MS EIC Extract Ion Chromatograms MS->EIC RT Measure Retention Times (tR) EIC->RT Calc Calculate Retention Time Shift (ΔtR) RT->Calc Assess Assess Significance of Shift Calc->Assess Conclusion Determine Impact on Method Assess->Conclusion

Caption: Workflow for Assessing Isotopic Labeling Effects on Chromatography.

References

A Comparative Guide to the Characterization and Identification of Roxithromycin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization and identification of impurities in active pharmaceutical ingredients (APIs) like Roxithromycin are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data and detailed protocols to aid in methodological decisions.

Comparison of Analytical Methodologies

The choice between HPLC-UV and LC-MS for impurity profiling often depends on the specific requirements of the analysis, such as the need for structural elucidation versus routine quality control.

Key Performance Indicators:

ParameterHPLC-UVLC-MSKey Advantages & Disadvantages
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.HPLC-UV: Robust and cost-effective for quantification of known impurities with UV chromophores. LC-MS: Provides structural information, enabling the identification of unknown impurities and co-eluting peaks.
Sensitivity LOD: ~0.02 µg/mL for Roxithromycin[1]. LOQ: ~0.07 µg/mL for Roxithromycin[1].Lower Limit of Quantitation (LLOQ) can be as low as 0.25 ng/mL for related substances[2].LC-MS offers significantly higher sensitivity, which is crucial for detecting and quantifying trace-level impurities.
Specificity Can be limited; co-eluting impurities may not be resolved.Highly specific due to mass analysis, allowing for the differentiation of compounds with the same retention time.The high specificity of LC-MS is invaluable for complex impurity profiles and forced degradation studies.
Identification Based on retention time comparison with reference standards.Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[2]LC-MS is the gold standard for identifying novel impurities and degradation products.[3]
Quantitative Accuracy & Precision Good for established impurities with available standards.Excellent, though matrix effects can influence ionization and require careful validation.Both methods can provide high accuracy and precision when properly validated.
Typical Use Case Routine quality control, quantification of known impurities, stability testing.Impurity identification, structural elucidation, forced degradation studies, analysis of complex mixtures.The choice of method should align with the analytical goal.

Known Impurities of Roxithromycin

Several impurities in Roxithromycin have been identified, arising from the fermentation process of the starting material (Erythromycin A), the semi-synthetic modification steps, or degradation.[4] A study utilizing HPLC-MSn successfully identified nineteen impurities, nine of which were novel.[2]

Impurity Name/TypeOriginMethod of Identification
(9Z)-isomer of RoxithromycinIsomerization in solution[4]HPLC-MS
Erythromycin AStarting material impurity[4]HPLC-MS
Decladinose RoxithromycinDegradation product[4]HPLC-MS
11-O-[(2-Methoxyethoxy) methyl] roxithromycinUnknown2D LC-QTOF-MS/MS and NMR
de(N-methyl)-N-formyl roxithromycinUnknown2D LC-QTOF-MS/MS and NMR
Analogs from Erythromycin B, C, D, E, and FFermentation by-products[4]HPLC-MS

Experimental Protocols

Below are representative protocols for the analysis of Roxithromycin impurities using HPLC-UV and LC-MS.

HPLC-UV Method for Quantification of Roxithromycin and Known Impurities

This protocol is adapted from a validated method for the determination of Roxithromycin.[1]

a) Sample Preparation:

  • Accurately weigh and dissolve the Roxithromycin sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b) Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 238 nm.[1]

  • Injection Volume: 20 µL.

c) Validation Parameters:

  • Linearity: Establish a calibration curve using standard solutions of Roxithromycin and known impurities at a minimum of five concentrations.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Roxithromycin and impurities at three levels (e.g., 50%, 100%, and 150% of the expected impurity level).

  • Precision: Assess through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

LC-MS Method for Identification and Characterization of Roxithromycin Impurities

This protocol is based on a method used for the comprehensive characterization of Roxithromycin impurities.[2][4]

a) Sample Preparation:

  • Dissolve the Roxithromycin sample in the mobile phase to a concentration of 1.0 mg/mL.[4]

  • Filter the solution through a 0.45 µm filter.

b) Chromatographic Conditions:

  • Instrument: HPLC system coupled to a Time-of-Flight (TOF) or Ion Trap Mass Spectrometer.[2]

  • Column: Shim VP-ODS (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 10 mmol/L ammonium acetate and 0.1% formic acid in water:acetonitrile (62.5:37.5, v/v).[2]

  • Flow Rate: 0.8 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 2.0 µL.[4]

c) Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • MS Scan Mode: Full scan for initial screening to obtain m/z values of protonated molecules.

  • MS/MS and MSn Mode: Product ion scanning on compounds of interest to obtain fragmentation patterns for structural elucidation.[2]

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition of impurities.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams are provided in DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Outcome sample Roxithromycin Bulk Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_uv HPLC-UV Analysis filter->hplc_uv lc_ms LC-MS Analysis filter->lc_ms quant Quantification of Known Impurities hplc_uv->quant lc_ms->quant id Identification of Unknown Impurities lc_ms->id struct Structural Elucidation id->struct

Caption: Experimental workflow for Roxithromycin impurity analysis.

logical_comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS h_quant Quantitative Analysis h_routine Routine QC h_quant->h_routine h_known Known Impurities h_quant->h_known l_id Identification h_routine->l_id Informs h_known->l_id Leads to l_struct Structural Elucidation l_id->l_struct l_unknown Unknown Impurities l_id->l_unknown l_sensitive High Sensitivity

Caption: Logical relationship between HPLC-UV and LC-MS in impurity profiling.

References

Safety Operating Guide

Proper Disposal of (Z)-Roxithromycin-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of (Z)-Roxithromycin-d7, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Segregation and Collection

Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound waste should be categorized and collected as follows:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weighing paper, pipette tips, and vials.

    • Personal protective equipment that has come into direct contact with the compound.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

All waste must be collected in designated, properly labeled, and sealed containers. The containers should be compatible with the chemical nature of the waste.

III. Step-by-Step Disposal Procedure

  • Container Labeling: Clearly label a dedicated waste container with "this compound Waste," the relevant hazard symbols, and the date of accumulation.

  • Waste Transfer: Carefully transfer the solid or liquid waste into the designated container, minimizing the generation of dust or splashes.

  • Container Sealing: Securely seal the waste container to prevent any leaks or spills.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and approved chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash[1].

While general guidance for unused medicines suggests mixing with unappealing substances like dirt or cat litter for household disposal, this is not appropriate for a laboratory setting[3][4][5]. Professional disposal is mandatory to ensure environmental protection and regulatory compliance.

IV. Quantitative Data for Chemical Waste Disposal

The following table summarizes key parameters for the handling and disposal of chemical waste in a laboratory setting.

ParameterSpecificationRationale
Waste Container Type Chemically resistant, sealed containerTo prevent leakage and reaction with the container material.
Labeling Requirements Chemical name, hazard symbols, accumulation dateTo ensure proper identification, safe handling, and compliant disposal.
Maximum Accumulation Time Varies by jurisdiction (e.g., 90-180 days)To comply with environmental regulations and minimize on-site storage risks.
Storage Conditions Secure, ventilated, segregated from incompatiblesTo prevent accidental release, reaction with other chemicals, and unauthorized access.

V. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_container Label Waste Container (Name, Hazard, Date) solid_waste->label_container liquid_waste->label_container transfer_waste Transfer Waste to Labeled Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste professional_disposal Arrange for Professional Waste Disposal store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-Roxithromycin-d7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (Z)-Roxithromycin-d7, a deuterated analog of the macrolide antibiotic Roxithromycin.

When working with novel or specialized compounds such as this compound, a thorough understanding of its handling requirements is critical to mitigate risks and ensure the integrity of your research. While the deuteration of a compound does not inherently alter its fundamental chemical hazards, it is prudent to treat all new chemical entities with a high degree of caution. The following procedural guidance is based on the available safety data for this compound and general best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the recommended PPE to be worn at all times in the laboratory.

Body PartRecommended ProtectionSpecifications
Eyes Safety Goggles with Side ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.
Hands Chemical-Resistant GlovesInspected prior to use. Nitrile or neoprene gloves are recommended.
Body Impervious Laboratory Coat or GownFire/flame resistant material.
Respiratory Not generally requiredUse in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Materials Assemble Materials Prepare Work Area->Assemble Materials Weigh Compound Weigh Compound Assemble Materials->Weigh Compound Dissolve/Dispense Dissolve/Dispense Weigh Compound->Dissolve/Dispense Perform Experiment Perform Experiment Dissolve/Dispense->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Figure 1: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol Details:

  • Preparation: Before handling the compound, ensure you are wearing all the requisite PPE. The designated work area, preferably a chemical fume hood, should be clean and uncluttered. All necessary equipment, such as spatulas, weighing paper, and solvent containers, should be readily accessible to avoid unnecessary movement and potential for spills.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust. If the compound is a powder, use a micro-spatula and handle it gently.

    • Dissolving/Dispensing: When preparing solutions, add the solvent to the compound slowly. If the procedure involves potential for splashing, a face shield should be worn in addition to safety goggles.

  • Cleanup:

    • Decontamination: All surfaces that may have come into contact with the compound should be thoroughly decontaminated.

    • Waste Segregation: All disposable materials that have been in contact with this compound, including gloves, weighing paper, and pipette tips, should be considered contaminated waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.[1]

  • Solid Waste: All solid waste, including excess compound and contaminated disposables, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Disposal Method: The primary recommended method for disposal is incineration in a licensed hazardous waste facility.[1] Alternatively, the waste can be offered to a licensed hazardous material disposal company.[1] Always adhere to your institution's and local regulations regarding chemical waste disposal.

In Case of Exposure: Immediate First-Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.